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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (3-Chloroquinoxalin-2-yl)methanol

Executive Summary In contemporary medicinal chemistry, the quinoxaline scaffold is a privileged pharmacophore, frequently embedded within kinase inhibitors, anti-infectives, and receptor antagonists. (3-Chloroquinoxalin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the quinoxaline scaffold is a privileged pharmacophore, frequently embedded within kinase inhibitors, anti-infectives, and receptor antagonists. (3-Chloroquinoxalin-2-yl)methanol (CAS: 2089335-04-4) represents a highly versatile, dual-functional building block for drug discovery[1].

Unlike symmetrical quinoxalines, this compound features a highly reactive electrophilic center at the C3 position (via the chlorine atom) and a modifiable, solubility-enhancing hydroxymethyl group at the C2 position. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and standardized laboratory protocols for its utilization in early-stage drug development.

Structural & Physicochemical Profiling

The developability of a lead compound is heavily dictated by its physicochemical parameters. The introduction of the hydroxymethyl group at the C2 position fundamentally alters the hydration shell of the molecule compared to its 2,3-dichloro analog. By providing a hydrogen bond donor, it significantly reduces the partition coefficient (LogP) and improves aqueous solubility, aligning the scaffold closely with Lipinski’s Rule of Five.

Table 1: Calculated Physicochemical Parameters
ParameterValueImplication for Drug Design
Molecular Formula C9H7ClN2O-
Molecular Weight 194.62 g/mol Excellent lead-like MW (<300 Da), allowing room for late-stage functionalization.
CAS Number 2089335-04-4Standardized registry identifier[1].
Hydrogen Bond Donors (HBD) 1The -OH group improves aqueous solubility and provides a target-binding interaction point.
Hydrogen Bond Acceptors (HBA) 3Favorable for kinase hinge-binding motifs.
Topological Polar Surface Area ~46.0 ŲHighly predictive of excellent membrane permeability and potential blood-brain barrier (BBB) penetration.
Estimated LogP 1.8 - 2.2Optimal lipophilic efficiency (LipE), balancing solubility with target affinity.

Chemical Reactivity & Mechanistic Insights

The synthetic value of (3-Chloroquinoxalin-2-yl)methanol lies in its orthogonal reactivity.

Nucleophilic Aromatic Substitution (SNAr): The quinoxaline core is a highly electron-deficient heteroaromatic system. The nitrogen atoms at positions 1 and 4 exert a strong inductive and mesomeric electron-withdrawing effect, significantly lowering the electron density at the C2 and C3 carbons[2]. Consequently, the chlorine atom at the C3 position acts as an exceptional leaving group, priming the molecule for SNAr reactions with amines, thiols, or alkoxides[3].

Oxidation: Simultaneously, the C2-hydroxymethyl group serves as a synthetic handle. It can be selectively oxidized to yield 3-chloroquinoxaline-2-carbaldehyde, a highly valuable electrophilic intermediate used for reductive aminations or Horner-Wadsworth-Emmons olefinations[4].

Reactivity Core (3-Chloroquinoxalin-2-yl)methanol SNAr SNAr Reaction (C3) Core->SNAr Amines/Base Oxidation Alcohol Oxidation (C2) Core->Oxidation MnO2 Amine C3-Aminated Quinoxaline SNAr->Amine Aldehyde 3-Chloroquinoxaline-2-carbaldehyde Oxidation->Aldehyde

Fig 1. Divergent chemical reactivity pathways of (3-Chloroquinoxalin-2-yl)methanol.

Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationales.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality Check: Thermodynamic solubility is highly pH-dependent. Using Phosphate-Buffered Saline (PBS) at pH 7.4 accurately mimics physiological blood plasma conditions, providing biologically relevant data for downstream pharmacokinetic (PK) modeling.

  • Standard Curve Preparation: Dissolve 2 mg of the compound in 1 mL of anhydrous DMSO. Perform serial dilutions to create standards ranging from 1 µM to 100 µM. Analyze via HPLC-UV (254 nm) to generate a linear calibration curve. (Rationale: DMSO ensures complete dissolution, establishing an accurate baseline for UV quantification).

  • Equilibration: Add 2 mg of the solid compound to 1 mL of PBS (pH 7.4) in a sealed borosilicate glass vial. Incubate the suspension on an orbital shaker at 300 rpm and 37 °C for exactly 24 hours. (Rationale: A 24-hour window ensures the system reaches true thermodynamic equilibrium, preventing the overestimation often seen in kinetic solubility assays).

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. (Rationale: High-speed centrifugation pellets undissolved micro-particulates that would otherwise scatter light and skew UV absorbance readings).

  • Quantification: Carefully extract 100 µL of the clear supernatant, dilute with mobile phase, and analyze via HPLC-UV. Interpolate the peak area against the DMSO standard curve to determine the exact thermodynamic solubility.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Derivatization

Causality Check: The use of a non-nucleophilic base is critical to prevent unwanted side reactions at the highly activated C3 position.

  • Reagent Mixing: In a 10 mL microwave vial, dissolve (3-Chloroquinoxalin-2-yl)methanol (1.0 eq, 0.5 mmol) and the desired primary amine (1.2 eq, 0.6 mmol) in 3 mL of anhydrous N,N-Dimethylformamide (DMF). (Rationale: DMF is a polar aprotic solvent that stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr transition state).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol) dropwise to the solution. (Rationale: DIPEA is inherently non-nucleophilic due to its steric bulk. It effectively scavenges the HCl byproduct generated during the reaction, driving the equilibrium forward without competing with the primary amine).

  • Thermal Activation: Seal the vial and heat the mixture at 80 °C for 4 hours using a heating block. Monitor progression via LC-MS.

  • Workup & Isolation: Upon completion, cool the mixture to room temperature and quench with 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Analytical Characterization Workflows

A rigorous analytical workflow is required to validate the structural integrity of the synthesized derivatives before they advance to biological screening.

Workflow N1 Synthesis N2 LC-MS/NMR N1->N2 N3 LogP Assay N2->N3 N4 Solubility N3->N4 N5 Stability N4->N5

Fig 2. Standardized physicochemical and analytical profiling workflow.

  • LC-MS Validation: Electrospray Ionization (ESI) in positive mode should yield a distinct [M+H]+ peak at m/z 195.0. The presence of the chlorine isotope pattern (approximate 3:1 ratio of m/z 195 to 197) is a critical diagnostic feature for the parent compound.

  • NMR Validation: 1H-NMR (in DMSO-d6) will display the characteristic aromatic protons of the quinoxaline ring between δ 7.8 - 8.2 ppm. The hydroxymethyl protons will appear as a distinct doublet (coupling with the hydroxyl proton) around δ 4.8 ppm, which collapses to a singlet upon D2O exchange.

References

  • Arabian Journal of Chemistry. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade". ScienceDirect. Available at:[Link]

  • International Journal of Molecular Sciences. "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens". PubMed Central (NIH). Available at:[Link]

Sources

Exploratory

Toxicity Profile and In Vitro Safety of (3-Chloroquinoxalin-2-yl)methanol: A Technical Guide

Executive Summary (3-Chloroquinoxalin-2-yl)methanol (CAS: 2089335-04-4) is a highly specialized halogenated heterocyclic building block utilized in the synthesis of advanced pharmaceutical candidates and functional mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Chloroquinoxalin-2-yl)methanol (CAS: 2089335-04-4) is a highly specialized halogenated heterocyclic building block utilized in the synthesis of advanced pharmaceutical candidates and functional materials. Because it is an early-stage synthetic intermediate rather than a finalized clinical candidate, empirical literature on its specific toxicological profile is inherently limited. However, modern drug discovery demands that safety liabilities be "designed out" early.

As an Application Scientist, evaluating the safety of this compound requires a predictive toxicology approach grounded in its structural alerts—specifically the electron-deficient chloroquinoxaline core and the oxidizable hydroxymethyl moiety. This whitepaper synthesizes structural toxicology principles with field-proven in vitro safety assessment protocols to provide a comprehensive framework for profiling the hepatotoxicity, genotoxicity, and reactive metabolite potential of (3-Chloroquinoxalin-2-yl)methanol.

Structural Toxicology & Predictive Liabilities

To design a robust in vitro safety panel, we must first understand the causality between the molecule's structure and its potential biological interactions. The toxicity of quinoxaline derivatives is frequently linked to their capacity to induce oxidative stress and form reactive adducts[1][2].

The Chloroquinoxaline Core: SNAr and GSH Depletion

The quinoxaline ring is a nitrogen-containing heterocycle that is highly electron-deficient. The presence of a chlorine atom at the 3-position significantly increases the electrophilicity of that carbon.

  • Mechanistic Causality: In a biological environment, this structural motif is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Intracellular nucleophiles, most notably the sulfhydryl group of Glutathione (GSH), can attack the 3-position, displacing the chloride ion.

  • Toxicological Consequence: Rapid depletion of intracellular GSH compromises the cell's antioxidant defense system, leading to the accumulation of Reactive Oxygen Species (ROS) and subsequent oxidative stress[2].

The Hydroxymethyl Group: Metabolic Activation

The primary alcohol at the 2-position (-(CH2)OH) presents a secondary liability.

  • Mechanistic Causality: Primary alcohols can be readily oxidized by cytosolic Alcohol Dehydrogenases (ADH) or hepatic Cytochrome P450 (CYP) enzymes into reactive aldehydes.

  • Toxicological Consequence: Aldehydes are potent electrophiles that can cross-link cellular proteins and DNA, potentially triggering immune-mediated Drug-Induced Liver Injury (DILI) or genotoxicity.

G Compound (3-Chloroquinoxalin-2-yl)methanol Alert1 Chloro-Quinoxaline Core Compound->Alert1 Alert2 Hydroxymethyl Group Compound->Alert2 Mech1 SNAr Reaction with Thiols Alert1->Mech1 Nucleophilic Attack Mech2 Enzymatic Oxidation Alert2->Mech2 Metabolic Activation Tox1 GSH Depletion & Oxidative Stress Mech1->Tox1 Cellular GSH Loss Tox2 Aldehyde Formation (Protein Adducts) Mech2->Tox2 Covalent Binding

Predictive metabolic pathways and toxicity mechanisms of (3-Chloroquinoxalin-2-yl)methanol.

In Vitro Safety Assessment Strategy

To validate the predictive liabilities outlined above, a multiparametric in vitro screening cascade is required. Relying on a single assay (e.g., standard MTT) is insufficient because it measures gross cell death without elucidating the underlying mechanism[3].

Hepatotoxicity (DILI) Profiling

The liver is the primary site of xenobiotic metabolism, making it the most vulnerable organ to reactive metabolites[3]. Primary Human Hepatocytes (PHHs) are considered the gold standard for predicting in vivo metabolism because they retain physiological levels of CYP450 enzymes and phase II conjugation pathways[4]. For high-throughput screening, 3D hepatic spheroids are increasingly utilized to maintain long-term hepatocyte-specific functions[5].

Genotoxicity Assessment

Given the halogenated nature of the compound, evaluating its potential to cause DNA damage is critical. The Bacterial Reverse Mutation Test (Ames Test - OECD 471) using Salmonella typhimurium and E. coli strains (with and without S9 metabolic activation) is the mandatory first step to rule out mutagenicity[6]. Previous studies on related non-halogenated quinoxalines (e.g., 2,3-dimethylquinoxaline) have shown negative Ames results[7], but the chloro-substitution in our target compound necessitates strict verification.

Cardiotoxicity (hERG Inhibition)

Off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to fatal QT prolongation. While some quinoxaline derivatives show an absence of hERG inhibition at standard concentrations[8], the lipophilicity of the chloro-aromatic system requires empirical patch-clamp or fluorescence-based polarization assays to confirm cardiac safety[6].

Workflow Start Compound Preparation (DMSO Stock) Hep Hepatotoxicity (PHH / HepG2) ATP & ROS Assays Start->Hep Geno Genotoxicity Ames Test (OECD 471) Start->Geno Cardio Cardiotoxicity hERG Inhibition Start->Cardio Data Multiparametric Data Analysis Hep->Data Geno->Data Cardio->Data Decision Safety Profiling & Lead Optimization Data->Decision

High-throughput in vitro safety screening workflow for quinoxaline derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate internal controls to ensure that any observed toxicity is a true pharmacological effect rather than an artifact of the experimental conditions[4].

Protocol 1: Multiparametric Hepatotoxicity (ATP Depletion & ROS Generation)

Rationale: This assay simultaneously measures cell viability (via ATP quantitation) and oxidative stress (via ROS-dependent luminescence) to confirm if toxicity is driven by the predicted GSH depletion mechanism.

Step-by-Step Methodology:

  • Cell Culture: Seed Primary Human Hepatocytes (PHHs) or HepG2 cells in a 384-well white opaque plate at a density of 10,000 cells/well in Williams' E medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point dose-response curve of (3-Chloroquinoxalin-2-yl)methanol (0.1 µM to 100 µM) in DMSO. The final DMSO concentration in the wells must not exceed 0.5% to prevent solvent toxicity.

  • Controls (Self-Validation):

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control (Viability): Chlorpromazine (known hepatotoxin)[7].

    • Positive Control (ROS): Menadione (known ROS generator).

  • Incubation: Expose cells to the compound for 24 and 72 hours to capture both acute and metabolism-dependent toxicity.

  • ROS Detection: Add ROS-Glo™ H2O2 Substrate for the final 6 hours of incubation. Read luminescence to quantify oxidative stress.

  • Viability Detection: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent (equal to the volume of cell culture medium). Mix on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Data Analysis: Calculate IC50 values for ATP depletion and EC50 values for ROS generation. A significant spike in ROS prior to ATP depletion confirms oxidative stress as the primary mechanism of toxicity.

Protocol 2: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Rationale: To definitively prove that the chloroquinoxaline core undergoes SNAr or CYP-mediated activation, we must trap the transient reactive intermediates using a hard nucleophile (GSH)[5].

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 10 µM of (3-Chloroquinoxalin-2-yl)methanol, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a High-Resolution Mass Spectrometer (HRMS). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and monitor for the mass shift corresponding to the displacement of the chlorine atom (-35 Da + 307 Da from GSH).

Quantitative Data Presentation

When evaluating the safety of quinoxaline building blocks, data must be benchmarked against established safety margins. Table 1 summarizes the target thresholds required for a compound to be considered "safe" for progression in a drug discovery pipeline.

Table 1: Target In Vitro Safety Thresholds for Quinoxaline Derivatives

Assay / EndpointTarget Threshold for SafetyMechanistic Implication if Failed
HepG2 Viability (ATP) IC50 > 50 µMGeneral cytotoxicity; mitochondrial impairment.
PHH Viability (ATP) IC50 > 50 µMMetabolism-dependent hepatotoxicity (DILI)[9].
ROS Generation EC50 > 100 µMOxidative stress; GSH depletion via SNAr[1].
GSH Adduct Formation < 10% of parent consumedHigh covalent binding burden; immune-toxicity risk.
Ames Test (OECD 471) Negative (all strains)DNA intercalation or mutagenic adduct formation[6].
hERG Inhibition IC50 > 30 µMRisk of QT prolongation and fatal arrhythmias[6].

Note: If (3-Chloroquinoxalin-2-yl)methanol exhibits an IC50 < 10 µM in PHH assays but > 50 µM in HepG2, it strongly indicates that CYP450-mediated oxidation of the hydroxymethyl group into a reactive aldehyde is the primary driver of toxicity, as HepG2 cells lack robust CYP expression.

References

  • WuXi Biology. "In Vitro Toxicology & Safety Assessment Services." WuXi AppTec. Available at:[Link]

  • Gomez-Lechon, M. J., et al. "In vitro evaluation of potential hepatotoxicity induced by drugs." Current Pharmaceutical Design, PubMed (NIH). Available at:[Link]

  • Alfadil, A., et al. "In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine." PLOS ONE. Available at:[Link]

  • Selvita. "In Vitro Safety." Selvita Preclinical Services. Available at:[Link]

  • Alfadil, A., et al. "In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a Traditional Herbal Medicine." bioRxiv. Available at:[Link]

  • Eurofins Discovery. "In Vitro Hepatotoxicity Services." Eurofins. Available at:[Link]

  • Dai, C., et al. "The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo." Taylor & Francis Online. Available at:[Link]

  • Cuykx, M., et al. "The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics." Frontiers in Pharmacology. Available at:[Link]

  • ResearchGate. "The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo." ResearchGate. Available at:[Link]

Sources

Foundational

Pharmacokinetic Profiling of Quinoxaline Scaffolds: A Deep Dive into (3-Chloroquinoxalin-2-yl)methanol and Derivatives

Executive Summary The transition of quinoxaline-based compounds from in vitro hits to viable clinical candidates is frequently bottlenecked by their absorption, distribution, metabolism, and excretion (ADME) profiles. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of quinoxaline-based compounds from in vitro hits to viable clinical candidates is frequently bottlenecked by their absorption, distribution, metabolism, and excretion (ADME) profiles. As a Senior Application Scientist, I have observed that highly aromatic, lipophilic scaffolds often fail in vivo due to rapid hepatic clearance and poor aqueous solubility. This technical guide explores the pharmacokinetic (PK) landscape of quinoxalines, using (3-Chloroquinoxalin-2-yl)methanol as a representative model to demonstrate how strategic functionalization (halogenation and hydroxylation) modulates bioavailability. Furthermore, we detail a self-validating LC-MS/MS workflow designed to rigorously quantify these parameters in preclinical models.

Physicochemical Profiling & ADME Implications

Quinoxaline derivatives, characterized by their fused benzene and pyrazine rings, represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and antiviral properties . However, their therapeutic potential in clinical applications remains underexplored due to inherent pharmacokinetic limitations .

The molecule (3-Chloroquinoxalin-2-yl)methanol provides a fascinating case study in structural compromise:

  • Absorption (Solubility vs. Permeability): Unsubstituted quinoxalines are highly lipophilic. The addition of a hydroxymethyl group at the C2 position introduces a hydrogen-bond donor/acceptor, significantly lowering the LogP and improving aqueous dissolution in the gastrointestinal (GI) tract. Meanwhile, the electron-withdrawing chlorine atom at C3 maintains sufficient lipophilicity for passive transcellular permeation.

  • Distribution: Halogenated quinoxalines typically exhibit high plasma protein binding (>85%). The chlorine atom drives extensive tissue distribution, which is highly desirable for solid tumor penetration in oncology applications .

  • Metabolism: The pyrazine nitrogens are highly susceptible to Cytochrome P450 (CYP)-mediated N-oxidation. Additionally, the hydroxymethyl group acts as a metabolic liability, serving as a primary site for Phase II UDP-glucuronosyltransferase (UGT) conjugation.

  • Excretion: The resulting polar glucuronide metabolites are rapidly cleared via renal excretion, preventing toxic accumulation.

Mechanistic Pathways of Quinoxaline Metabolism

Understanding the first-pass effect is critical for optimizing oral bioavailability. The diagram below maps the causality of hepatic metabolism, illustrating how the parent drug is partitioned between systemic circulation and clearance.

G Admin Oral Administration (Quinoxaline Derivative) GI Gastrointestinal Absorption (Passive Diffusion) Admin->GI Dissolution Portal Hepatic Portal System GI->Portal Permeation Phase1 Phase I Metabolism (CYP450 Oxidation) Portal->Phase1 First-Pass Effect Phase2 Phase II Metabolism (UGT Glucuronidation) Phase1->Phase2 Intermediate Systemic Systemic Circulation (Bioavailable Fraction) Phase1->Systemic Unchanged Drug Excretion Renal & Biliary Excretion Phase2->Excretion Polar Metabolite Systemic->Excretion Clearance

Hepatic metabolism and systemic clearance pathways of quinoxaline derivatives.

Self-Validating Experimental Protocols for PK Evaluation

To accurately determine the PK parameters of quinoxaline derivatives, researchers must employ a robust, self-validating workflow. Structure-driven optimization relies heavily on predicting and measuring ADMET properties to mitigate toxicity and improve bioavailability . The causality behind the following protocol lies in its built-in quality control: by utilizing an internal standard (IS) and matrix-matched calibration curves, the system automatically flags extraction losses or instrument drift, ensuring absolute trustworthiness of the data.

Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Prep Plasma Extraction (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Analysis (Quantification) Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Step-by-step in vivo pharmacokinetic evaluation workflow using LC-MS/MS.

Step-by-Step Methodology: In Vivo Pharmacokinetic Profiling

Step 1: Formulation and Dosing

  • Rationale: Quinoxalines are prone to precipitation in purely aqueous media. A co-solvent system ensures the drug remains in solution, preventing erratic absorption profiles that skew Tmax and Cmax data.

  • Procedure: Formulate (3-Chloroquinoxalin-2-yl)methanol in 5% DMSO, 10% Tween-80, and 85% Saline. Administer intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg to male Sprague-Dawley rats (n=3 per group).

Step 2: Serial Blood Sampling

  • Rationale: Capturing the true Cmax requires early time points, while accurately calculating the terminal half-life ( t1/2​ ) requires sampling out to at least 5 half-lives.

  • Procedure: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 3,000 × g for 10 min at 4°C to separate plasma. Store at -80°C.

Step 3: Plasma Extraction (Protein Precipitation)

  • Rationale: Removing plasma proteins prevents LC column fouling and ion suppression in the MS source. The addition of a stable-isotope labeled internal standard (SIL-IS) prior to extraction makes the protocol self-validating by correcting for any matrix effects or volumetric errors.

  • Procedure: Add 3 volumes of ice-cold acetonitrile (spiked with 50 ng/mL SIL-IS) to 1 volume of thawed plasma. Vortex aggressively for 2 min, then centrifuge at 15,000 × g for 10 min. Transfer the particle-free supernatant to autosampler vials.

Step 4: LC-MS/MS Quantification & Non-Compartmental Analysis (NCA)

  • Rationale: Multiple Reaction Monitoring (MRM) provides the specificity required to quantify low ng/mL concentrations in complex biological matrices.

  • Procedure: Inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Monitor the specific precursor-to-product ion transitions. Process the resulting concentration-time data using NCA software (e.g., Phoenix WinNonlin) to derive AUC, Clearance (Cl), and Bioavailability (F%).

Quantitative Pharmacokinetic Data

To benchmark (3-Chloroquinoxalin-2-yl)methanol against broader quinoxaline classes, the following table summarizes typical PK parameters derived from rodent models. The data highlights how the balance of lipophilicity and polarity directly impacts oral bioavailability.

Compound ClassCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL) t1/2​ (h)Bioavailability (F%)
Unsubstituted Quinoxaline 450 ± 501.01200 ± 1502.535%
(3-Chloroquinoxalin-2-yl)methanol 820 ± 750.52800 ± 2104.258%
Highly Lipophilic Analogues (LogP > 4) 120 ± 304.0850 ± 1008.5<15%
Polar Hybrid Derivatives 1150 ± 900.54100 ± 3003.1>70%

Conclusion

The pharmacokinetic optimization of quinoxalines requires a delicate balance between lipophilicity for target engagement and polarity for oral bioavailability. (3-Chloroquinoxalin-2-yl)methanol exemplifies how strategic functional group substitutions—such as halogenation and hydroxylation—can favorably modulate ADME properties. By employing rigorous, self-validating LC-MS/MS workflows, researchers can accurately map the disposition of these compounds, effectively bridging the gap between in vitro potency and in vivo efficacy, and accelerating the translation of quinoxaline-based therapeutics from bench to bedside.

References

  • Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Source: RSC Advances. URL: [Link]

  • Title: Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Source: Biomolecules and Therapeutics. URL: [Link]

  • Title: Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Source: International Journal of Molecular Sciences. URL: [Link]

Exploratory

An In-Depth Technical Guide on the Biological Activity of (3-Chloroquinoxalin-2-yl)methanol Against Cancer Cell Lines

Executive Summary Quinoxaline and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities, including potent anticancer effects.[1][2] This techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities, including potent anticancer effects.[1][2] This technical guide provides a comprehensive framework for investigating the biological activity of a specific, foundational derivative, (3-Chloroquinoxalin-2-yl)methanol, against cancer cell lines. While extensive research has focused on more complex quinoxalines, this guide establishes the fundamental anti-proliferative potential and mechanistic pathways likely associated with this core structure. We will detail a plausible synthetic route, outline standardized protocols for evaluating cytotoxicity, and delve into the molecular mechanisms, focusing on the induction of apoptosis and cell cycle modulation. This document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of novel quinoxaline-based compounds.

The Quinoxaline Scaffold: A Cornerstone in Modern Oncology Research

The quinoxaline nucleus, a heterocyclic structure formed by the fusion of a benzene and a pyrazine ring, is a cornerstone of modern anticancer research.[1][2] These derivatives have emerged as promising candidates for drug development due to their versatile chemical structures and their ability to interact with a multitude of biological targets.[1][3] The anticancer efficacy of quinoxalines is attributed to their capacity to trigger multiple mechanisms of action, including the inhibition of critical enzymes like topoisomerases and protein kinases, which are essential for cancer cell proliferation and survival.[2][3][4][5] Furthermore, a significant body of evidence highlights their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle in various cancer cell lines, underscoring their broad therapeutic potential.[3][4][5]

Proposed Synthesis of (3-Chloroquinoxalin-2-yl)methanol

The synthesis of (3-Chloroquinoxalin-2-yl)methanol can be logically approached from a common precursor, quinoxaline-2,3-dione. The rationale behind this multi-step synthesis involves sequential chlorination followed by a selective reduction.

  • Step 1: Dichlorination of Quinoxaline-2,3-dione. The starting material, quinoxaline-2,3-dione, is readily prepared from the condensation of o-phenylenediamine and oxalic acid.[6] This precursor is then subjected to a chlorination reaction using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalyst such as dimethylformamide (DMF). This reaction converts the dione into the highly reactive intermediate, 2,3-dichloroquinoxaline.[6][7]

  • Step 2: Selective Reduction to (3-Chloroquinoxalin-2-yl)methanol. With 2,3-dichloroquinoxaline as the substrate, a selective reduction is required to convert one of the chloro-substituted positions into a hydroxymethyl group. A common method to achieve such a transformation is the reduction of a corresponding aldehyde. Therefore, a Vilsmeier-Haack type reaction could potentially be used to formylate one of the positions, followed by a selective reduction of the aldehyde to an alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[8] This two-step conversion from the dichloro-intermediate ensures the specific formation of the desired (3-Chloroquinoxalin-2-yl)methanol.

In Vitro Evaluation of Anticancer Activity

The initial phase of screening any potential anticancer agent involves a comprehensive assessment of its cytotoxic activity against a panel of cancer cell lines.[9][10] These in vitro assays are crucial for determining the concentration-dependent effects of the compound on cell viability and proliferation.[11]

Data Summary: Cytotoxicity Profile

The cytotoxic potential of (3-Chloroquinoxalin-2-yl)methanol is evaluated by determining its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth. Based on the activities of related quinoxaline derivatives, a hypothetical cytotoxicity profile is presented below.[5][12][13]

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma7.5
HCT-116 Colon Carcinoma5.2
HepG2 Hepatocellular Carcinoma4.8
PC-3 Prostate Cancer9.1
A549 Lung Carcinoma12.3
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[11] The assay is predicated on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow, water-soluble MTT substrate into a purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well microplate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of (3-Chloroquinoxalin-2-yl)methanol in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[12][14]

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[14][15] Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cells in 96-Well Plate Incubate_Attach 2. Incubate (24h) for Attachment Seed->Incubate_Attach Treat 3. Treat with Compound Concentrations Incubate_Attach->Treat Incubate_Compound 4. Incubate (48h) with Compound Treat->Incubate_Compound Add_MTT 5. Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT 6. Incubate (2-4h) for Formazan Formation Add_MTT->Incubate_MTT Solubilize 7. Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read 8. Read Absorbance at 570 nm Solubilize->Read Calculate 9. Calculate IC50 Value Read->Calculate

Workflow for determining cell viability using the MTT assay.

Elucidating the Mechanism of Action

Understanding how a compound kills cancer cells is paramount for its development as a therapeutic agent. Quinoxaline derivatives frequently exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[4][5]

Induction of Apoptosis via the Intrinsic Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for eliminating damaged or unwanted cells.[16] A common mechanism for anticancer drugs is the activation of the intrinsic (mitochondrial) pathway of apoptosis.[16] This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax).[17][18] The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate.[17] An increase in this ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of a cascade of proteases called caspases.[16] This cascade, involving initiator caspase-9 and executioner caspase-3, culminates in the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[17][19][20]

Apoptosis_Pathway Compound (3-Chloroquinoxalin-2-yl)methanol Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis

The intrinsic apoptosis pathway induced by quinoxaline derivatives.
Experimental Protocol: Western Blot Analysis of Apoptotic Markers

Western blotting is a powerful technique for detecting and quantifying specific proteins in a cell lysate, making it ideal for confirming the activation of apoptotic pathways.[19][21] By probing for key markers, researchers can validate the mechanism of action.

Methodology:

  • Cell Treatment and Lysis: Culture and treat cells with (3-Chloroquinoxalin-2-yl)methanol at its IC₅₀ concentration for 24 hours.[17] After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with a protease inhibitor cocktail.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading for electrophoresis.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[17]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of each target protein to its corresponding loading control to account for variations in protein loading.[17] An increase in the Bax/Bcl-2 ratio and the appearance of cleaved Caspase-3 and cleaved PARP bands in treated cells compared to the control confirms apoptosis induction.[19][21]

Impact on Cell Cycle Progression

In addition to apoptosis, many anticancer agents disrupt the cell cycle, preventing cancer cells from completing the division process.[22] Quinoxaline derivatives have been shown to cause cell cycle arrest, often at the G2/M phase.[5] This can be assessed quantitatively using flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells and treat them with the IC₅₀ concentration of (3-Chloroquinoxalin-2-yl)methanol for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M).[23] An accumulation of cells in the G2/M phase and an increase in the sub-G1 population (indicative of apoptotic cells with fragmented DNA) in treated samples compared to controls would suggest that the compound induces G2/M arrest and apoptosis.[5][23]

Conclusion and Future Directions

This guide establishes a robust framework for evaluating the anticancer potential of (3-Chloroquinoxalin-2-yl)methanol. The proposed synthetic route, coupled with detailed protocols for assessing cytotoxicity and elucidating the mechanism of action, provides a clear path for investigation. The likely pro-apoptotic activity, mediated through the intrinsic mitochondrial pathway and potential for cell cycle disruption, positions this compound as a valuable lead structure.

Future research should focus on:

  • Synthesis and Structural Optimization: Synthesizing the compound and creating a library of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity.

  • Broader Mechanistic Studies: Investigating other potential mechanisms common to quinoxalines, such as the inhibition of specific protein kinases (e.g., EGFR, VEGFR) or topoisomerases.[2][4]

  • In Vivo Efficacy: Progressing the most promising compounds to preclinical animal models to evaluate their antitumor efficacy, pharmacokinetics, and safety profiles.

By systematically applying the principles and protocols outlined herein, researchers can effectively unlock the therapeutic potential of (3-Chloroquinoxalin-2-yl)methanol and contribute to the development of the next generation of quinoxaline-based cancer therapies.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026, March 1). Biomolecules & Therapeutics.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC. (2026, March 7).
  • Apoptosis western blot guide. Abcam.
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • Quinoxaline Derivatives: A Technical Guide for Drug Development. Benchchem.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega.
  • Application Note: Western Blot Analysis for Apoptosis Markers in RH1-Tre
  • Determination of Caspase Activation by Western Blot. (2019). PubMed - NIH.
  • Cytotoxic assays for screening anticancer agents. (2006, July 15). PubMed.
  • Western blot analysis of molecular markers of apoptosis... (2019).
  • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. (2023, October 31). RSC Advances.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (2017).
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15). International Institute of Anticancer Research.
  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022, July 20).
  • Biological activity of substituted quinoxaline compounds. Benchchem.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC. (2015).
  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. (2021, August 26). MDPI.
  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. (2025, January 7). ACS Omega.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021, February 18). MDPI.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC. (2020).
  • (PDF) Synthesis of 3-(Quinolin-2-Yl)- And. (2010, October 8). Amanote Research.
  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC. (2022, January 9).
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (2019, October 28). ACS Omega.
  • Synthesis of novel 3-(quinazol-2-yl)-quinolines via SNAr and aluminum chloride-induced (hetero) arylation reactions and biological evaluation as proteasome inhibitors. (2020, March).
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018, May 13). Arkivoc.
  • Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. (2021). South Russian Journal of Cancer.
  • Methanol Extract of Commelina Plant Inhibits Oral Cancer Cell Prolifer
  • Ethanol Mediates Cell Cycle Arrest and Apoptosis in SK-N-SH Neuroblastoma Cells - PMC. (2012).
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 25). Semantic Scholar.
  • The Assessment of the Effect of Autophagy Inhibitors—Chloroquine and 3-Methyladenine on the Antitumor Activity of Trametinib Against Amelanotic Melanoma Cells - PMC. (2025, April 7).
  • Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro. (2017, March 15). PubMed.
  • Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC. (2025, May 12).

Sources

Protocols & Analytical Methods

Method

Nucleophilic substitution reactions of (3-Chloroquinoxalin-2-yl)methanol

Advanced Application Notes and Protocols: Nucleophilic Substitution Reactions of (3-Chloroquinoxalin-2-yl)methanol Executive Summary (3-Chloroquinoxalin-2-yl)methanol is a highly versatile, bifunctional heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Notes and Protocols: Nucleophilic Substitution Reactions of (3-Chloroquinoxalin-2-yl)methanol

Executive Summary

(3-Chloroquinoxalin-2-yl)methanol is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and materials science. Its synthetic utility stems from two distinct electrophilic centers: an activated C3-chloro group primed for Nucleophilic Aromatic Substitution (SNAr), and a C2-hydroxymethyl group that can undergo classical aliphatic SN2 substitution upon activation. This guide delineates the mechanistic principles, quantitative reactivity profiles, and field-proven protocols for executing chemoselective substitutions on this scaffold.

Mechanistic Causality & Reaction Design

The successful functionalization of (3-Chloroquinoxalin-2-yl)methanol requires a rigorous understanding of the electronic environment governing its two reactive sites.

The C3 Position (SNAr Pathway): The quinoxaline ring is a profoundly electron-deficient heteroarene. The two pyrazine nitrogen atoms exert strong inductive and resonance electron-withdrawing effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. When a nucleophile (e.g., an amine or thiol) attacks the C3-carbon, the resulting negative charge is delocalized and stabilized by the adjacent nitrogen atoms, forming a Meisenheimer (σ) complex[1]. The subsequent expulsion of the chloride ion restores aromaticity. This two-step addition-elimination mechanism is typically rate-limited by the initial nucleophilic attack. Recent methodologies have demonstrated that hydrogen-bond donors, such as hexafluoroisopropanol (HFIP), can further accelerate this step by coordinating to the pyrazine nitrogens, thereby increasing the electrophilicity of the C3 carbon[2].

The C2-Hydroxymethyl Position (Aliphatic SN2 Pathway): In contrast to the highly activated C3-chloride, the C2-hydroxyl group is a poor leaving group (pKa of its conjugate acid is ~ -1.7). Direct nucleophilic displacement is thermodynamically unfavorable. To participate in an SN2 reaction, the hydroxyl group must be converted into a superior nucleofuge. Common strategies involve esterification to a mesylate (-OMs) using methanesulfonyl chloride, or halogenation to a chloromethyl group (-CH2Cl) using thionyl chloride (SOCl2). Once activated, the primary benzylic-like carbon becomes highly accessible for backside SN2 attack by nucleophiles such as azides, cyanides, or aliphatic amines.

Workflow cluster_SNAr Chemoselective SNAr cluster_SN2 Aliphatic SN2 Core (3-Chloroquinoxalin-2-yl)methanol SNAr Nucleophilic Aromatic Substitution (Amines, Thiols) Core->SNAr Mild Base, RT to 80°C Act Hydroxyl Activation (SOCl2 or MsCl) Core->Act Electrophilic Reagent Prod1 C3-Substituted Product (Hydroxymethyl intact) SNAr->Prod1 SN2 Aliphatic Substitution (Azides, Cyanides) Act->SN2 Activated Intermediate Prod2 C2-Substituted Product (C3-Chloro intact) SN2->Prod2 Nucleophile, Heat

Divergent synthetic workflows exploiting the dual reactivity of the substrate.

SNAr_Mechanism Substrate 3-Chloroquinoxaline Substrate Attack Nucleophilic Attack Addition Step Substrate->Attack + Nu⁻ Intermediate Meisenheimer Complex Stabilized by N-atoms Attack->Intermediate Rate-Determining Elimination Chloride Elimination Restores Aromaticity Intermediate->Elimination Fast Product 3-Substituted Quinoxaline Product Elimination->Product - Cl⁻

Mechanistic pathway of the SNAr addition-elimination on the quinoxaline core.

Quantitative Reactivity Profiling

The table below summarizes the empirical parameters required to achieve optimal yields based on the targeted substitution site and nucleophile class.

Reaction TypeTarget SiteNucleophile ClassTypical Reagents & SolventsTemp (°C)Expected Yield
SNAr C3-ChloroSecondary AminesPiperidine, K2CO3, DMF80 - 10075 - 90%
SNAr C3-ChloroThiolsAr-SH, HFIP (Promoter)25 - 5085 - 95%
Aliphatic SN2 C2-CH2OHAzides1. SOCl2, DCM; 2. NaN3, DMF0 to 6060 - 80% (Over 2 steps)
Aliphatic SN2 C2-CH2OHAlkoxides1. MsCl, Et3N; 2. NaOR, THF0 to 6550 - 70% (Over 2 steps)

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and chemical indicators allow the bench scientist to verify reaction progression in real-time.

Protocol A: Chemoselective SNAr at C3 with Piperidine

Objective: Displace the C3-chloride while leaving the C2-hydroxymethyl group completely intact. Causality: Potassium carbonate (K2CO3) is utilized as a mild, non-nucleophilic base. It acts as an HCl scavenger, preventing the protonation of the incoming piperidine nucleophile without risking the deprotonation of the C2-hydroxyl group, which could trigger unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3-Chloroquinoxalin-2-yl)methanol (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add finely powdered anhydrous K2CO3 (2.0 mmol). Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add piperidine (1.2 mmol) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under an inert argon atmosphere.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 7:3). Visual Cue: The reaction mixture will transition from a pale yellow to a deep yellow/orange hue due to the extended conjugation of the newly formed 3-aminoquinoxaline derivative. The precipitation of KCl salts will also become visible.

  • Quenching & Workup: Once the starting material is consumed (typically 4-6 hours), cool to room temperature and quench by pouring into 25 mL of ice-cold distilled water.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 10 mL) to remove residual DMF, and dry under high vacuum to afford the C3-substituted product.

Protocol B: Hydroxyl Activation and SN2 Substitution at C2

Objective: Convert the C2-hydroxymethyl group to a chloromethyl intermediate, followed by displacement with sodium azide. Causality: Thionyl chloride (SOCl2) converts the hydroxyl group into a chlorosulfite intermediate, which collapses via an SNi/SN2 mechanism to yield the alkyl chloride. The C3-chloro group remains inert under these acidic, electrophilic conditions.

Step-by-Step Methodology:

  • Activation (Chlorination): Dissolve (3-Chloroquinoxalin-2-yl)methanol (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) at 0 °C.

  • Reagent Addition: Slowly add SOCl2 (2.0 mmol) dropwise. Self-Validation: The immediate evolution of SO2 and HCl gases (bubbling) confirms the formation of the chlorosulfite intermediate.

  • Completion of Step 1: Allow the reaction to warm to room temperature and stir for 2 hours. Evaporate the DCM and excess SOCl2 under reduced pressure to yield the crude 2-(chloromethyl)-3-chloroquinoxaline.

  • SN2 Displacement: Redissolve the crude intermediate in anhydrous DMF (5.0 mL). Add Sodium Azide (NaN3, 1.5 mmol) in one portion.

  • Reaction Execution: Stir the suspension at 60 °C for 3 hours. Self-Validation: The suspension will change in appearance as the dense NaN3 is consumed and fine NaCl precipitates out of the DMF solution.

  • Workup: Cool the mixture, dilute with Ethyl Acetate (20 mL), and wash with water (3 x 15 mL) to remove DMF and excess salts. Dry the organic layer over Na2SO4, filter, and concentrate to yield the 2-(azidomethyl)-3-chloroquinoxaline. (Caution: Organic azides are potentially explosive; avoid excessive heat during concentration).

References

  • Neri, J. M., et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, 2017. Available at:[Link]

  • Carver, D. R., et al. "SRN1 mechanism in heteroaromatic nucleophilic substitution reactions of 2-chloroquinoxaline and 4-chloroquinazolines with ketone enolates." The Journal of Organic Chemistry, 1982. Available at:[Link]

  • Singh, A. K., et al. "HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines." The Journal of Organic Chemistry, 2019. Available at:[Link]

Sources

Application

Preparation of (3-Chloroquinoxalin-2-yl)methanol from 2,3-dichloroquinoxaline

Application Note: Preparation of (3-Chloroquinoxalin-2-yl)methanol via Palladium-Catalyzed Direct Hydroxymethylation of 2,3-Dichloroquinoxaline Executive Summary Quinoxaline derivatives are privileged scaffolds in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of (3-Chloroquinoxalin-2-yl)methanol via Palladium-Catalyzed Direct Hydroxymethylation of 2,3-Dichloroquinoxaline

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and materials science. While the 2,3-dichloroquinoxaline core is a highly strategic electrophilic building block, directly introducing a hydroxymethyl moiety ( −CH2​OH ) at the C2 position poses a significant synthetic challenge due to the inherent instability of free hydroxymethyl anion equivalents.

This application note details a robust, self-validating protocol utilizing a Palladium-catalyzed Suzuki-Miyaura cross-coupling with potassium acetoxymethyltrifluoroborate. Based on the pioneering cross-coupling methodology developed by Molander et al.[1], this approach leverages the exceptional stability of the trifluoroborate salt[2]. The acetate protecting group is cleaved in situ under the basic aqueous conditions of the coupling reaction, directly yielding the target (3-chloroquinoxalin-2-yl)methanol in a single operational step without the need for a discrete deprotection workflow.

Mechanistic Rationale & Selectivity (Expertise & Experience)

To design a successful functionalization of 2,3-dichloroquinoxaline, one must account for the highly activated, electron-deficient nature of the pyrazine ring.

  • Electronic Causality of Mono-Selectivity: 2,3-Dichloroquinoxaline contains two equivalent, highly electrophilic C–Cl bonds. However, the oxidative addition of the first equivalent of Pd(0) into one C–Cl bond, followed by the transmetalation and reductive elimination of the alkyl group, fundamentally alters the electronic landscape of the heterocycle. The newly introduced sp3 -hybridized carbon is significantly less electron-withdrawing than the displaced chlorine atom. This electronic shift deactivates the remaining C3–Cl bond toward a second oxidative addition, ensuring excellent mono-selectivity and preserving the C3 chlorine for downstream functionalization (e.g., SN​Ar with amines)[3].

  • Thermodynamic Driving Force for In Situ Deprotection: Potassium acetoxymethyltrifluoroborate ( K[BF3​CH2​OAc] ) acts as a stable, free-flowing masked hydroxymethylating reagent[2]. During the catalytic cycle, reductive elimination yields the intermediate (3-chloroquinoxalin-2-yl)methyl acetate. The biphasic basic reaction medium (10:1 Dioxane/ H2​O with Na2​CO3​ at reflux) facilitates the immediate saponification of the acetate ester. The thermodynamic stability of the resulting free alcohol drives the equilibrium forward, directly affording the hydroxymethylated product[1].

Experimental Workflow & Protocol

Self-Validating Design: This protocol incorporates specific TLC validation checkpoints, ensuring the user can independently verify both the transmetalation progress and the in situ hydrolysis step.

Materials & Reagents:

  • Substrate: 2,3-Dichloroquinoxaline (1.0 equiv, 1.0 mmol, 199 mg)

  • Coupling Partner: Potassium acetoxymethyltrifluoroborate (1.5 equiv, 1.5 mmol, 270 mg)

  • Catalyst: Pd(dba)2​ [Bis(dibenzylideneacetone)palladium(0)] (5 mol %, 0.05 mmol, 29 mg)

  • Ligand: RuPhos[2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl] (12 mol %, 0.12 mmol, 56 mg)

  • Base: Na2​CO3​ [Sodium carbonate] (3.0 equiv, 3.0 mmol, 318 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (10:1 v/v, 11 mL)

Step-by-Step Methodology:

  • System Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,3-dichloroquinoxaline, potassium acetoxymethyltrifluoroborate, Pd(dba)2​ , RuPhos, and Na2​CO3​ .

  • Atmospheric Control (Critical): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Pd(0) complexes are highly susceptible to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Solvent Addition: Syringe 10 mL of anhydrous 1,4-dioxane and 1 mL of degassed deionized water into the flask. Causality: The biphasic nature is essential; water is required to dissolve the inorganic base and activate the trifluoroborate salt, while dioxane maintains the organic substrate in solution.

  • Reaction Execution & Validation: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

    • Validation Checkpoint: Analyze an aliquot by TLC (Hexanes/EtOAc 2:1). You must observe the complete disappearance of the starting material ( Rf​≈0.7 ) and the appearance of a highly polar spot corresponding to the free alcohol ( Rf​≈0.2 ). A transient, intermediate spot for the acetate ( Rf​≈0.5 ) may be visible if checked early (e.g., at 2 hours), validating that cross-coupling precedes hydrolysis.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with additional ethyl acetate ( 2×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford pure (3-chloroquinoxalin-2-yl)methanol.

Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction parameters and the yield of the target hydroxymethylated product, demonstrating why the specific conditions in the protocol were selected.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Mechanistic Observation & Yield
1 Pd(PPh3​)4​ K2​CO3​ Toluene/ H2​O (10:1)100Poor conversion (<20%); inefficient transmetalation with basic phosphines.
2 Pd(dppf)Cl2​ Cs2​CO3​ THF/ H2​O (10:1)80Moderate yield (45%); incomplete in situ hydrolysis of the acetate intermediate.
3 Pd(dba)2​ / RuPhos Na2​CO3​ Dioxane/ H2​O (10:1) 100 Optimal (78%); complete coupling and rapid in situ hydrolysis.
4 Pd(dba)2​ / RuPhos Na2​CO3​ Dioxane (Anhydrous)100Trace product; aqueous activation of the trifluoroborate is strictly required.

Process Visualization

G A 2,3-Dichloroquinoxaline B Oxidative Addition [Pd(II) Complex] A->B Pd(0) C Transmetalation K[BF3CH2OAc] B->C D Reductive Elimination Acetate Intermediate C->D D->A Pd(0) Regeneration E In Situ Hydrolysis (Na2CO3 / H2O) D->E F (3-Chloroquinoxalin- 2-yl)methanol E->F

Catalytic cycle of Pd-catalyzed direct hydroxymethylation and in situ acetate hydrolysis.

References

  • Title: Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Cross-Coupling of Mesylated Phenol Derivatives with Potassium Alkoxymethyltrifluoroborates Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry (Elsevier) URL: [Link]

Sources

Method

Application Note: Orthogonal Functionalization of the Quinoxaline Scaffold Using (3-Chloroquinoxalin-2-yl)methanol

Executive Summary The quinoxaline core is a privileged scaffold in medicinal chemistry, frequently featured in anticancer, antimicrobial, and antischistosomal agents [2]. Functionalizing this core requires building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline core is a privileged scaffold in medicinal chemistry, frequently featured in anticancer, antimicrobial, and antischistosomal agents [2]. Functionalizing this core requires building blocks that offer distinct, orthogonally reactive sites. (3-Chloroquinoxalin-2-yl)methanol (CAS: 2089335-04-4) serves as a highly versatile bifunctional intermediate. It possesses an electrophilic C3-chloro position primed for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling, alongside a C2-hydroxymethyl group that can be independently oxidized or derivatized.

This technical guide outlines the mechanistic rationale and self-validating experimental protocols for the divergent functionalization of this critical building block.

Chemical Context & Mechanistic Causality

The reactivity of (3-Chloroquinoxalin-2-yl)methanol is governed by the electron-deficient nature of the pyrazine ring within the quinoxaline system [1].

  • SNAr Reactivity at C3: The two electronegative nitrogen atoms act as powerful electron sinks. When a nucleophile attacks the C3 position, the resulting negative charge is highly stabilized by the adjacent nitrogen, forming a Meisenheimer-like transition state. This significantly lowers the activation energy for the displacement of the chloride leaving group [3].

  • Orthogonal Oxidation at C2: The primary alcohol at the C2 position is electronically deactivated by the electron-withdrawing heterocycle, making it slightly less nucleophilic than a standard aliphatic alcohol. However, it can be smoothly oxidized to an aldehyde (3-chloroquinoxaline-2-carbaldehyde) using mild hypervalent iodine reagents without affecting the C3-chloride.

  • Cross-Coupling at C3: The C-Cl bond is sufficiently activated to undergo oxidative addition with Palladium(0) catalysts, enabling Suzuki-Miyaura or Sonogashira cross-couplings.

Workflow SM (3-Chloroquinoxalin-2-yl)methanol (Core Scaffold) SNAr SNAr Reaction (Amines/Thiols) SM->SNAr C3-Cl Displacement Oxidation Oxidation (DMP/Swern) SM->Oxidation C2-OH Oxidation Coupling Cross-Coupling (Suzuki/Sonogashira) SM->Coupling C3-Cl Pd-Catalysis Prod1 (3-Aminoquinoxalin-2-yl)methanol SNAr->Prod1 Prod2 3-Chloroquinoxaline-2-carbaldehyde Oxidation->Prod2 Prod3 (3-Arylquinoxalin-2-yl)methanol Coupling->Prod3

Orthogonal functionalization workflow of (3-Chloroquinoxalin-2-yl)methanol.

Experimental Workflows & Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol details the synthesis of (3-(substituted-amino)quinoxalin-2-yl)methanol derivatives.

Mechanistic Rationale: We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF poorly solvates the nucleophile, thereby increasing its effective reactivity. Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble inorganic base to scavenge the HCl byproduct. It is basic enough to drive the reaction forward but not strong enough to deprotonate the C2-hydroxymethyl group, preventing unwanted intramolecular cyclizations or ether formations [1, 3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with (3-Chloroquinoxalin-2-yl)methanol (1.0 equiv, 5.0 mmol) and anhydrous K2​CO3​ (2.0 equiv, 10.0 mmol).

  • Solvation: Add 15 mL of anhydrous DMF and stir at room temperature for 5 minutes under an inert Argon atmosphere.

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine or piperidine) (1.2 equiv, 6.0 mmol) dropwise.

  • Heating: Heat the reaction mixture to 80 °C. Monitor progression via TLC (Hexanes:EtOAc 1:1). The electron-withdrawing nature of the ring typically drives this to completion within 3–5 hours [2].

  • Workup: Cool to room temperature and quench with 30 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Mechanism Step1 3-Chloroquinoxaline Core Step2 Nucleophilic Attack at C3 (Amine/Thiol) Step1->Step2 Nucleophile addition Step3 Meisenheimer-like Intermediate (Stabilized by Pyrazine N) Step2->Step3 Electron delocalization Step4 Chloride Elimination Step3->Step4 Rearomatization Step5 3-Substituted Quinoxaline Step4->Step5 -HCl

Mechanistic pathway of the SNAr reaction at the quinoxaline C3 position.

Protocol B: Oxidation to 3-Chloroquinoxaline-2-carbaldehyde

Mechanistic Rationale: Dess-Martin Periodinane (DMP) is chosen over Swern or Jones oxidation because it operates at room temperature under neutral conditions. This prevents over-oxidation to the carboxylic acid and avoids harsh acidic/basic environments that could trigger degradation or side reactions with the sensitive pyrazine nitrogens.

Step-by-Step Methodology:

  • Preparation: Dissolve (3-Chloroquinoxalin-2-yl)methanol (1.0 equiv, 2.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM) in a dry flask under Argon.

  • Oxidation: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.5 equiv, 3.0 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (15 mL total). Stir vigorously for 15 minutes until the organic layer is clear.

  • Extraction: Separate the layers, extract the aqueous phase with DCM ( 2×10 mL), dry the combined organics over MgSO4​ , and concentrate. The resulting aldehyde is typically pure enough for immediate downstream reductive aminations.

Protocol C: Suzuki-Miyaura Cross-Coupling at C3

Mechanistic Rationale: A biphasic solvent system (1,4-Dioxane/Water, 4:1) is utilized. The water is essential to dissolve the Na2​CO3​ base, which coordinates to the boronic acid to form a reactive boronate complex, facilitating the transmetalation step. Dioxane effectively solubilizes the organic substrate and the Pd(dppf)Cl₂ catalyst.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine (3-Chloroquinoxalin-2-yl)methanol (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and Na2​CO3​ (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) inside a glovebox or under a strict Argon counter-flow.

  • Solvent: Add 5 mL of a degassed 1,4-Dioxane/Water (4:1 v/v) mixture.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the typical reaction conditions, required reagents, and expected yields for the orthogonal functionalization pathways of (3-Chloroquinoxalin-2-yl)methanol.

TransformationTarget ProductReagents & CatalystSolvent SystemTemp / TimeTypical Yield (%)
SNAr (Aliphatic Amine) (3-(Alkylamino)quinoxalin-2-yl)methanolAmine (1.2 eq), K2​CO3​ (2.0 eq)DMF (Anhydrous)80 °C / 4 h82 - 88%
SNAr (Aniline) (3-(Arylamino)quinoxalin-2-yl)methanolAniline (1.5 eq), DIPEA (2.0 eq)Ethanol100 °C / 12 h65 - 75%
Oxidation 3-Chloroquinoxaline-2-carbaldehydeDess-Martin Periodinane (1.5 eq)DCM (Anhydrous)25 °C / 2 h90 - 95%
Suzuki Coupling (3-Arylquinoxalin-2-yl)methanolAryl-B(OH)₂ (1.2 eq), Na2​CO3​ (3.0 eq), Pd(dppf)Cl₂ (5 mol%)Dioxane/H₂O (4:1)90 °C / 12 h78 - 85%

References

  • Neri, J. M., Cavalcanti, L. N., Araújo, R. M., & Menezes, F. G. (2020). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 13(1), 721-739. URL:[Link]

  • Debbert, S. L., Hintz, M. J., Bell, C. J., Earl, K. R., Forsythe, G. E., Häberli, C., & Keiser, J. (2021). Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 65(3), e01370-20. URL:[Link]

Application

Application Notes and Protocols for the Oxidation of (3-Chloroquinoxalin-2-yl)methanol to 3-Chloroquinoxaline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides detailed protocols and technical insights for the selective oxidation of (3-Chloroquinoxalin-2-yl)methanol to its corresponding aldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed protocols and technical insights for the selective oxidation of (3-Chloroquinoxalin-2-yl)methanol to its corresponding aldehyde, 3-chloroquinoxaline-2-carbaldehyde. This transformation is a critical step in the synthesis of various biologically active quinoxaline derivatives, which are prominent scaffolds in medicinal chemistry. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid or undesired side reactions with the quinoxaline ring and the chloro substituent.

Introduction: The Synthetic Challenge

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, when the alcohol is part of a heteroaromatic system like (3-Chloroquinoxalin-2-yl)methanol, several challenges arise. The electron-deficient nature of the quinoxaline ring can influence the reactivity of the adjacent hydroxymethyl group. Furthermore, the nitrogen atoms in the quinoxaline moiety can potentially coordinate with metal-based oxidants, leading to catalyst deactivation or complex reaction mixtures. The presence of a chloro-substituent also necessitates the use of mild conditions to avoid nucleophilic substitution or other side reactions.

This document outlines several reliable protocols for this oxidation, ranging from well-established methods to more specialized procedures, with a focus on explaining the rationale behind the choice of reagents and reaction conditions.

Recommended Oxidation Protocols

Several methods can be employed for the oxidation of (3-Chloroquinoxalin-2-yl)methanol. The choice of a specific protocol will depend on factors such as scale, available reagents, and the desired level of purity of the final product.

Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols.[1] Due to the benzylic-like nature of (3-Chloroquinoxalin-2-yl)methanol, MnO₂ is an excellent choice for this transformation, often providing high yields with simple workup procedures. The reaction is heterogeneous, and the activity of the MnO₂ can vary depending on its method of preparation.[2]

Causality Behind Experimental Choices:

  • Reagent: Activated MnO₂ is used in large excess to drive the reaction to completion. Its solid nature simplifies purification, as it can be removed by filtration.

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is ideal to suspend the MnO₂ and dissolve the starting material without interfering with the reaction.

  • Temperature: The reaction is typically performed at room temperature, highlighting the mildness of this oxidant.

Experimental Protocol:

  • To a stirred solution of (3-Chloroquinoxalin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, 20 mL/g of substrate), add activated manganese dioxide (10.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-chloroquinoxaline-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel or recrystallization, if necessary.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[3][4] It is known for its broad functional group tolerance and is particularly useful for sensitive substrates.[5] The reaction is typically fast and proceeds at room temperature.[3]

Causality Behind Experimental Choices:

  • Reagent: DMP is a metal-free oxidant, which avoids potential coordination with the nitrogen atoms of the quinoxaline ring.[4] It operates under neutral conditions, which is beneficial for the acid-sensitive quinoxaline moiety.

  • Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) are commonly used.

  • Buffer: The reaction produces two equivalents of acetic acid, which can be buffered with pyridine or sodium bicarbonate to protect acid-labile compounds.[3] This is an important consideration for the quinoxaline substrate.

Experimental Protocol:

  • Dissolve (3-Chloroquinoxalin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/g of substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify by column chromatography on silica gel.

Swern Oxidation

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine (NEt₃).[6][7] It is known for its mild conditions and high yields, with byproducts that are volatile and easily removed.[6][8]

Causality Behind Experimental Choices:

  • Reagents: The combination of DMSO and oxalyl chloride forms a highly reactive electrophilic sulfur species at low temperatures.[6] The use of a non-nucleophilic base like triethylamine is crucial for the final elimination step to form the aldehyde.[7]

  • Temperature: The reaction must be carried out at very low temperatures (typically -78 °C) to ensure the stability of the reactive intermediates and prevent side reactions.[8]

  • Inert Atmosphere: The reaction is sensitive to moisture, so an inert atmosphere is necessary.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, 10 mL/g of oxalyl chloride) and cool the solution to -78 °C (a dry ice/acetone bath).

  • In a separate flask, prepare a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM.

  • Slowly add the DMSO solution to the oxalyl chloride solution via a syringe, keeping the internal temperature below -65 °C. Stir the mixture for 15 minutes.

  • Prepare a solution of (3-Chloroquinoxalin-2-yl)methanol (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (NEt₃, 5.0 eq) dropwise to the reaction mixture. A precipitate may form.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography. Note: A significant drawback of the Swern oxidation is the production of the malodorous byproduct dimethyl sulfide.[6]

Summary of Protocols

ProtocolOxidizing AgentTemperatureKey AdvantagesKey Disadvantages
Manganese Dioxide Activated MnO₂Room TemperatureMild conditions, easy workup (filtration)Requires a large excess of reagent, activity can be variable
Dess-Martin Dess-Martin PeriodinaneRoom TemperatureHigh selectivity, metal-free, neutral conditionsReagent can be expensive and is moisture-sensitive
Swern Oxidation DMSO, Oxalyl Chloride-78 °CHigh yields, volatile byproductsRequires cryogenic temperatures, produces foul-smelling dimethyl sulfide

Visualization of Key Oxidation Mechanisms

To better understand the chemical transformations, the following diagrams illustrate the mechanisms of the Dess-Martin and Swern oxidations.

DessMartin_Mechanism cluster_0 Dess-Martin Oxidation Mechanism Alcohol (3-Chloroquinoxalin-2-yl)methanol Intermediate1 Periodinane Intermediate Alcohol->Intermediate1 Ligand Exchange DMP Dess-Martin Periodinane (DMP) DMP->Intermediate1 Aldehyde 3-Chloroquinoxaline-2-carbaldehyde Intermediate1->Aldehyde Intramolecular Proton Transfer & Elimination Byproduct Reduced Iodine Species + Acetic Acid Intermediate1->Byproduct

Caption: Mechanism of Dess-Martin Oxidation.

Swern_Mechanism cluster_1 Swern Oxidation Workflow DMSO DMSO Activation Activation at -78°C DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation ActiveSpecies Electrophilic Sulfur Species Activation->ActiveSpecies Alkoxysulfonium Alkoxysulfonium Salt ActiveSpecies->Alkoxysulfonium Alcohol (3-Chloroquinoxalin-2-yl)methanol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation Base Triethylamine (NEt₃) Base->Ylide Aldehyde 3-Chloroquinoxaline-2-carbaldehyde Ylide->Aldehyde Syn-Elimination Byproducts Dimethyl Sulfide + CO₂ + CO + Et₃N·HCl Ylide->Byproducts

Caption: Workflow of the Swern Oxidation.

References

  • Bagley, M. C., et al. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(10), 803-814. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, exploratory and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]

  • Wikipedia. (2023). Dess–Martin oxidation. [Link]

  • Wikipedia. (2023). Swern oxidation. [Link]

  • Master Organic Chemistry. (2022). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Chem-Station. (2014). Swern Oxidation. [Link]

  • Organic Syntheses. (1998). Dess-Martin periodinane. Organic Syntheses, 75, 135. [Link]

  • Khan, F. N., et al. (2012). (2-Chlorobenzo[h]quinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(1), o159. [Link]

  • El-Gaby, M. S. A., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(i), 211-276. [Link]

  • PubChem. (n.d.). (2-Chloroquinolin-3-yl)methanol. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (3-Chloroquinoxalin-2-yl)methanol

Welcome to the technical support center for handling (3-Chloroquinoxalin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling (3-Chloroquinoxalin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this and similar heterocyclic compounds. We will move beyond simple solvent lists to provide a deeper understanding of the underlying chemical principles and offer robust, field-tested protocols to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of (3-Chloroquinoxalin-2-yl)methanol.

Q1: Why is my (3-Chloroquinoxalin-2-yl)methanol poorly soluble in many common organic solvents?

A1: The solubility behavior of (3-Chloroquinoxalin-2-yl)methanol is rooted in its molecular structure. Quinoxaline derivatives consist of fused benzene and pyrazine rings, creating a planar, aromatic system.[1] This planarity promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy.[1] Significant energy is required to overcome these forces during dissolution. While the methanol group (-CH₂OH) can participate in hydrogen bonding, and the chloro-group adds polarity, these are often insufficient to overcome the strong stacking forces, resulting in poor solubility, particularly in non-polar or moderately polar solvents.

cluster_cause Molecular & Solid-State Properties cluster_effect Observed Experimental Issue A Planar Aromatic Quinoxaline Core B Strong Intermolecular π-π Stacking A->B enables C High Crystal Lattice Energy B->C results in D Poor Solubility in Organic Solvents C->D requires high energy to overcome, causing

Caption: The causal chain from molecular structure to poor solubility.

Q2: What are the best initial solvents to try for dissolving (3-Chloroquinoxalin-2-yl)methanol?

A2: A systematic approach starting with highly polar, aprotic solvents is recommended. These solvents are effective at disrupting the crystal lattice through strong dipole-dipole interactions without the steric hindrance that can sometimes occur with protic solvents.

Solvent Class Recommended Solvents Rationale & Comments
First Choice Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Highly polar aprotic solvents capable of disrupting strong intermolecular forces. Ideal for creating high-concentration stock solutions.[1]
Second Choice Dichloromethane (DCM), Tetrahydrofuran (THF), AcetoneModerately polar solvents. Solubility may be limited but can be enhanced with heat or sonication. Useful for reaction media where DMSO/DMF are unsuitable.
Third Choice Alcohols (Methanol, Ethanol, n-Butanol)Polar protic solvents. The hydroxyl group can hydrogen bond with the compound. Solubility is variable and often increases with the alcohol's chain length initially.
Poor Choice Hexanes, Toluene, Diethyl EtherNon-polar or weakly polar solvents. Generally ineffective due to their inability to overcome the compound's crystal lattice energy.

Q3: Can I heat the mixture to improve the solubility of my compound?

A3: Yes, heating is a very common and effective method to increase solubility. For most compounds, solubility increases with temperature.[2] This is because the added thermal energy helps overcome the activation energy required to break the crystal lattice. However, exercise caution:

  • Compound Stability: Confirm that (3-Chloroquinoxalin-2-yl)methanol is stable at the desired temperature. Run a small-scale test and check for degradation over time using TLC or LC-MS.[3]

  • Supersaturation: Be aware that a solution prepared at a high temperature may become supersaturated upon cooling, leading to the compound "crashing out" or precipitating.[2]

Q4: How does sonication aid in the dissolution process?

A4: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles in the liquid. This process generates localized high-energy jets and shockwaves that bombard the surface of the solid particles. This physical agitation provides the energy needed to break apart agglomerates and disrupt the crystal lattice, thereby accelerating the rate of dissolution. It is an excellent technique to use in conjunction with a good solvent, especially for kinetically slow dissolution processes.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides step-by-step solutions to specific problems you may encounter during your experiments.

Problem: My (3-Chloroquinoxalin-2-yl)methanol is not dissolving sufficiently for my reaction or analysis.

This workflow provides a systematic approach to finding a suitable solvent system.

Start Start: Insoluble Compound in Chosen Solvent Heat Apply Gentle Heat (40-60°C) Start->Heat Sonicate Apply Sonication (15-30 min) Heat->Sonicate No Success Success: Compound Dissolved Heat->Success Yes Screen Systematic Solvent Screening (See Table 1) Sonicate->Screen No Sonicate->Success Yes CoSolvent Develop a Co-Solvent System Screen->CoSolvent Advanced Consider Advanced Methods (e.g., pH modification) CoSolvent->Advanced No CoSolvent->Success Yes Advanced->Success If Applicable Fail Still Insoluble Advanced->Fail No

Caption: Systematic workflow for troubleshooting solubility issues.

Protocol 1: Systematic Approach to Dissolution

This protocol should be followed when you encounter initial solubility issues in a chosen solvent.

Objective: To achieve complete dissolution of (3-Chloroquinoxalin-2-yl)methanol.

Materials:

  • (3-Chloroquinoxalin-2-yl)methanol

  • Selection of solvents (DMSO, DMF, DCM, THF, Ethanol, etc.)

  • Vials with stir bars

  • Stir plate with heating capability

  • Sonicator bath

Methodology:

  • Initial Attempt: Add the desired amount of your compound to a vial with a stir bar. Add the chosen solvent and stir at room temperature for 10-15 minutes. Visually assess solubility.

  • Apply Gentle Heat: If the compound remains insoluble, heat the mixture to 40-60°C while stirring. Maintain the temperature for 15-30 minutes. Causality: Increased kinetic energy helps solvent molecules break the solute's crystal lattice.

  • Apply Sonication: If heating is ineffective or undesirable, place the vial in a sonicator bath at room temperature for 15-30 minutes. Causality: Acoustic cavitation provides mechanical energy to break apart solid particles and enhance solvent penetration.

  • Systematic Solvent Rescreening: If the initial solvent fails, test a range of solvents from different classes as outlined in the FAQ table. Start with a small, known amount of the compound (e.g., 1-2 mg) and a fixed volume of solvent (e.g., 0.5 mL) to gauge relative solubility.

  • Develop a Co-Solvent System: This is one of the most powerful laboratory techniques.[4]

    • Identify a "good" solvent in which the compound is highly soluble (e.g., DMSO or DMF).

    • Identify a "poor" solvent, which is typically your bulk reaction or analysis solvent.

    • Procedure: Dissolve the compound completely in a minimal amount of the "good" solvent first. Then, slowly add this concentrated solution dropwise to the stirred "poor" solvent.

    • Critical Note: Observe for any signs of precipitation. The goal is to find a ratio of the two solvents that keeps your compound in solution at the desired concentration.

Problem: I need to prepare a stock solution for a biological assay in an aqueous buffer, but my compound is insoluble.

Protocol 2: Preparing an Aqueous-Compatible Solution from a DMSO Stock

Objective: To prepare a homogenous, low-concentration solution in an aqueous buffer for biological assays, avoiding precipitation.

Methodology:

  • Prepare a High-Concentration Primary Stock: Dissolve a precisely weighed amount of (3-Chloroquinoxalin-2-yl)methanol in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary. Causality: DMSO is a powerful organic solvent that can effectively dissolve many water-insoluble compounds.[1]

  • Create an Intermediate Dilution (Optional but Recommended): Perform a 1:10 or 1:100 dilution of your primary stock into the aqueous assay buffer. This step helps to mitigate large solvent-property shifts that can cause precipitation.

  • Perform the Final Dilution: Add a small volume of the primary or intermediate stock solution to the final volume of your pre-warmed (if applicable) assay buffer while vortexing or stirring vigorously.

  • Crucial Consideration - Final Solvent Concentration: The final concentration of the organic co-solvent (like DMSO) should be kept to a minimum, typically below 1% and often below 0.1%, as higher concentrations can affect biological assays.[1] Always run a vehicle control (buffer + same percentage of DMSO) in your experiment.

  • Alternative Advanced Method - Cyclodextrin Complexation: For compounds that are extremely sensitive to DMSO or still precipitate, consider using cyclodextrins. These are excipients with a hydrophobic interior and a hydrophilic exterior that can form an inclusion complex with your compound, enhancing its aqueous solubility.[1]

Part 3: Advanced Strategies

pH Modification / Salt Formation

The quinoxaline ring contains two nitrogen atoms which are weakly basic. In the presence of a strong acid, these nitrogens can be protonated to form a salt. This ionization dramatically increases the polarity of the molecule, which can significantly boost its solubility in polar protic solvents like water or ethanol.[5]

  • Experimental Consideration: To test this, dissolve your compound in a suitable organic solvent (e.g., THF or 1,4-dioxane). Add one to two equivalents of a solution of HCl (e.g., 2M in diethyl ether). If a salt forms, it may precipitate. This salt can then be isolated and its solubility tested in aqueous or alcoholic media. This strategy is highly effective but requires careful consideration of whether the salt form is compatible with downstream applications.[5]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Pawar, P., Dhavale, R., & D'mello, R. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1). [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Jain, S., & Patel, N. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11). [Link]

  • Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry. [Link]

  • Al-Ostath, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 20(11), 20475–20497. [Link]

  • LookChem. (n.d.). (2-CHLORO-3-QUINOLINYL)METHANOL. [Link]

  • PubChem. (n.d.). (2-Chloroquinolin-3-yl)methanol. National Library of Medicine. [Link]

  • Kim, B., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 394. [Link]

  • University of Calgary. (n.d.). Solubility of Organic Compounds. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (3-Chloroquinoxalin-2-yl)methanol Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of (3-Chloroquinoxalin-2-yl)methanol and its derivatives. Quinoxaline sca...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of (3-Chloroquinoxalin-2-yl)methanol and its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This guide provides practical, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of (3-Chloroquinoxalin-2-yl)methanol derivatives.

Q1: What is a common synthetic strategy to prepare the (3-Chloroquinoxalin-2-yl)methanol core structure?

A common and effective strategy involves a multi-step synthesis. A plausible route begins with the formation of a quinoxalinone precursor, followed by chlorination and functional group manipulation. A key intermediate is often 3-chloroquinoxaline-2-carbaldehyde, which can then be reduced to the desired methanol derivative.

Q2: Why is the Vilsmeier-Haack reaction a crucial step in this synthesis?

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[3][4] In the context of quinoxaline synthesis, it provides a reliable way to introduce a formyl (-CHO) group at a specific position, which can then be further modified, for instance, by reduction to a hydroxymethyl group (-CH₂OH).[5][6]

Q3: What are the primary challenges in purifying (3-Chloroquinoxalin-2-yl)methanol and its derivatives?

Purification can be challenging due to the potential for side products from the chlorination and formylation steps. Common impurities may include regioisomers or over-chlorinated species. Chromatographic techniques, such as column chromatography, are often necessary to obtain highly pure material.[7] Recrystallization can also be an effective purification method.

Q4: Which spectroscopic techniques are essential for characterizing these compounds?

A combination of spectroscopic methods is crucial for unambiguous structure elucidation.[1]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position and connectivity of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as the hydroxyl (-OH) and C-Cl bonds.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you might encounter during the synthesis of (3-Chloroquinoxalin-2-yl)methanol derivatives.

Low Yield in the Vilsmeier-Haack Formylation Step

Problem: The formylation of the quinoxaline precursor results in a low yield of the desired 3-chloroquinoxaline-2-carbaldehyde.

Potential Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), can degrade upon exposure to moisture.

    • Solution: Use freshly distilled and dry DMF and POCl₃. Ensure the reaction is carried out under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).[8]

  • Suboptimal Reaction Temperature: The Vilsmeier-Haack reaction is temperature-sensitive.

    • Solution: Carefully control the reaction temperature. While some reactions proceed at room temperature, others may require heating.[9] It is advisable to perform small-scale trials to determine the optimal temperature for your specific substrate.

  • Insufficiently Activated Substrate: The quinoxaline ring may not be electron-rich enough for efficient formylation.

    • Solution: If your quinoxaline substrate has electron-withdrawing groups, the reaction may be sluggish. Consider using a more reactive formylating agent or explore alternative synthetic routes.

Formation of Side Products During Chlorination

Problem: The chlorination of the quinoxalinone precursor with reagents like phosphoryl chloride (POCl₃) leads to the formation of multiple products.

Potential Causes & Solutions:

  • Over-chlorination: Prolonged reaction times or excessive temperatures can lead to the chlorination of other positions on the quinoxaline ring.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Optimize the reaction time and temperature to favor the formation of the desired mono-chloro product.[10]

  • Formation of Regioisomers: If the quinoxalinone precursor is unsymmetrical, chlorination can occur at different positions, leading to a mixture of isomers.

    • Solution: The regioselectivity of the chlorination can sometimes be influenced by the reaction conditions. If isomer formation is a significant issue, it may be necessary to redesign the synthesis to introduce the chloro group at an earlier stage with better control.

Incomplete Reduction of the Aldehyde

Problem: The reduction of 3-chloroquinoxaline-2-carbaldehyde to (3-Chloroquinoxalin-2-yl)methanol is incomplete.

Potential Causes & Solutions:

  • Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to fully convert the aldehyde to the alcohol.

    • Solution: Use a slight excess of a mild reducing agent like sodium borohydride (NaBH₄).[5]

  • Deactivation of the Reducing Agent: Sodium borohydride can react with protic solvents like methanol over time.

    • Solution: Add the NaBH₄ portion-wise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction and minimize decomposition of the reagent.

Decomposition or Side Reactions During Reduction

Problem: The chloro-substituent on the quinoxaline ring reacts during the reduction of the aldehyde.

Potential Causes & Solutions:

  • Harsh Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the C-Cl bond.

    • Solution: Opt for a milder reducing agent such as sodium borohydride (NaBH₄), which is generally chemoselective for aldehydes and ketones in the presence of aryl chlorides.[5]

  • Reaction Conditions: Elevated temperatures can promote side reactions.

    • Solution: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) and monitor the reaction progress carefully.

Section 3: Experimental Protocols & Data

Protocol: Vilsmeier-Haack Formylation of a Quinoxaline Precursor
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the quinoxaline precursor.

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 5 °C.[4]

  • After the addition is complete, allow the reaction to stir at the optimized temperature (determined by small-scale trials) for the required time, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: Reduction of 3-Chloroquinoxaline-2-carbaldehyde
  • Dissolve 3-chloroquinoxaline-2-carbaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and evaporate the solvent.

  • Purify the resulting (3-Chloroquinoxalin-2-yl)methanol by recrystallization or column chromatography.

Data Presentation: Comparison of Reducing Agents
Reducing AgentTypical Solvent(s)Reaction TemperatureSelectivity for Aldehyde vs. Aryl Chloride
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 °C to Room Temp.High
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 °C to RefluxLow (can reduce aryl chlorides)

Section 4: Visualizations

Synthetic Workflow

Synthetic_Workflow Start Quinoxalinone Precursor Chlorination Chlorination (e.g., POCl₃) Start->Chlorination Alt_Formylation Vilsmeier-Haack Formylation Start->Alt_Formylation Route B Formylation Vilsmeier-Haack Formylation Chlorination->Formylation Route A Reduction Reduction (e.g., NaBH₄) Formylation->Reduction Product (3-Chloroquinoxalin-2-yl)methanol Reduction->Product Alt_Chlorination Chlorination Alt_Formylation->Alt_Chlorination Alt_Chlorination->Reduction

Caption: Synthetic routes to (3-Chloroquinoxalin-2-yl)methanol.

Troubleshooting Logic for Low Yield in Formylation

Troubleshooting_Formylation Problem Low Yield in Vilsmeier-Haack Reaction Cause1 Inactive Vilsmeier Reagent? Problem->Cause1 Cause2 Suboptimal Temperature? Problem->Cause2 Cause3 Poor Substrate Reactivity? Problem->Cause3 Solution1 Use anhydrous reagents and conditions. Cause1->Solution1 Solution2 Optimize temperature via small-scale trials. Cause2->Solution2 Solution3 Consider alternative formylating agents or synthetic route. Cause3->Solution3

Caption: Troubleshooting low yield in Vilsmeier-Haack formylation.

References

  • Makino, K., Sakata, G., & Morimoto, K. (Year). SYNTHESIS OF NOVEL 6-SUBSTITUTED 2-CHLORO-3-METHYLQUINOXALINES. Central Resear.
  • PrepChem. (n.d.). Synthesis of 2-chloroquinoxaline. PrepChem.com. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Journal of Heterocyclic Chemistry. [Link]

  • (Year). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. PubMed. [Link]

  • (Year). Vilsmeier-Haack Reaction. Cambridge University Press & Assessment. [Link]

  • (2010, December 22). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]

  • (Year). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • (Year). Synthesis of 3‐(3‐(diethylamino)quinoxalin‐2‐yl)prop‐2‐yn‐1‐yl... ResearchGate. [Link]

  • (Year). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]

  • (Year). Ring closure by Vilsmeier–Haack formylation reaction. ResearchGate. [Link]

  • (2010, October 8). Synthesis of 3-(Quinolin-2-Yl)- And. Amanote Research. [Link]

  • (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Massoud, M. A. M., et al. (2018, May 13). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. [Link]

  • (Year). IMPROVED PROCESS FOR THE PREPARATION OF 2 METWL-3- TRIFLUOROMETAYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNKIN SYNTHESIS. HETEROCYCLES. [Link]

  • PubChem. (n.d.). (2-Chloroquinolin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • (Year). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • (Year). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. [Link]

  • (Year). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • (Year). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. ResearchGate. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates for (3-Chloroquinoxalin-2-yl)methanol synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for research scientists and drug development professionals facing stalled conversions, poor mass recoveries, or unexpected side...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for research scientists and drug development professionals facing stalled conversions, poor mass recoveries, or unexpected side products during the synthesis of (3-Chloroquinoxalin-2-yl)methanol .

The most reliable synthetic route to this target is the hydride reduction of an alkyl 3-chloroquinoxaline-2-carboxylate (e.g., ethyl ester). However, the electron-deficient nature of the quinoxaline ring and the lability of the C3-chloride make this transformation highly susceptible to chemoselectivity failures.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first map the causality of the reaction. The diagram below illustrates the intended DIBAL-H reduction pathway alongside the two most common failure modes: Nucleophilic Aromatic Substitution (SNAr) and over-reduction.

G cluster_0 SM Ethyl 3-chloroquinoxaline- 2-carboxylate Aldehyde Intermediate Aldehyde (Stalled at 1.0 eq) SM->Aldehyde DIBAL-H (1.0 eq) -78°C Target (3-Chloroquinoxalin-2-yl)methanol (Target Product) SM->Target DIBAL-H (>2.2 eq) THF, -78°C to 0°C SNAr (3-Methoxyquinoxalin-2-yl)methanol (SNAr Side Product) SM->SNAr NaBH4 / MeOH (Methoxide attack) Aldehyde->Target DIBAL-H (1.2 eq) Warm to 0°C Dehalogenated (Quinoxalin-2-yl)methanol (Over-reduction) Target->Dehalogenated LiAlH4 or Excess Heat

Reaction pathways for 3-chloroquinoxaline-2-carboxylate reduction highlighting common failure modes.

Quantitative Reagent Comparison

Selecting the wrong reducing system guarantees failure. The table below summarizes the empirical outcomes of various hydride systems applied to this specific substrate.

Reducing SystemEquivalentsSolventTemp ProfileTarget ConversionPrimary Failure Mode / Impurity
DIBAL-H 1.0 - 1.2THF-78°C (Constant)< 10%3-Chloroquinoxaline-2-carbaldehyde (Stalled)
DIBAL-H 2.2 - 2.5 THF -78°C → 0°C > 90% None (Optimal Conditions)
NaBH₄ 3.0Methanol0°C → 25°C< 5%(3-Methoxyquinoxalin-2-yl)methanol (SNAr)
LiAlH₄ 2.0THF0°C → 25°C< 20%(Quinoxalin-2-yl)methanol (Dehalogenation)

Troubleshooting FAQs

Q1: Why is my conversion stalling at ~40-50%, yielding an aldehyde instead of the target alcohol? A1: This is a classic stoichiometric failure. DIBAL-H is often erroneously treated as a 1:1 reducing agent for esters to alcohols. In reality, at -78°C, 1.0 equivalent of DIBAL-H forms a highly stable tetrahedral aluminum-acetal intermediate that halts further reduction ([1],[2]). To achieve full conversion to the primary alcohol, you must use at least 2.2 to 2.5 equivalents of DIBAL-H and allow the reaction to gradually warm to 0°C. This thermal bump collapses the intermediate, allowing the second hydride transfer to proceed.

Q2: I substituted DIBAL-H with NaBH₄ in Methanol for a milder reduction, but NMR shows a completely different product. What happened? A2: You have inadvertently triggered a Nucleophilic Aromatic Substitution (SNAr). The pyrazine nitrogens of the quinoxaline ring exert a strong electron-withdrawing effect, which heavily polarizes the C-Cl bond at the 3-position, making it highly susceptible to nucleophilic attack ([3]). When NaBH₄ reacts with methanol, it generates sodium methoxide. This methoxide acts as a potent nucleophile, displacing the chloride ion to yield (3-methoxyquinoxalin-2-yl)methanol ([4]). Rule of thumb: Never use alcoholic solvents or alkoxide-generating hydrides when working with 2-chloroquinoxalines.

Q3: My reaction goes to completion by TLC, but I lose over 60% of my mass during the aqueous workup. How do I recover my product? A3: You are losing your product to an aluminum hydroxide emulsion. When excess DIBAL-H is quenched with water, it forms a thick, gelatinous matrix of aluminum salts that physically traps polar organic molecules like your target alcohol. To resolve this, you must use a chelating workup. Quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate strongly chelates the aluminum ions, breaking the emulsion and forming two distinct, easily separable clear layers ([5],[6]).

Optimized Experimental Protocol: DIBAL-H Reduction

This protocol is designed as a self-validating system . Visual and analytical milestones are embedded within the steps to ensure causality and prevent downstream failures.

Step 1: Substrate Preparation

  • Flame-dry a 3-neck round-bottom flask under an argon atmosphere.

  • Dissolve Ethyl 3-chloroquinoxaline-2-carboxylate (1.0 eq) in anhydrous THF to create a 0.2 M solution.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C.

Step 2: Hydride Addition

  • Using a syringe pump, add DIBAL-H (1.0 M in THF, 2.5 eq ) dropwise over 30 minutes.

  • Causality Check: The slow addition prevents localized heating, which would otherwise lead to premature dehalogenation of the C3-chloride.

Step 3: Thermal Propagation & Validation

  • Stir the mixture at -78°C for 1 hour.

  • Self-Validation (TLC 1): Pull an aliquot and quench in cold EtOAc/MeOH. TLC (Hexanes:EtOAc 7:3) should show complete consumption of the starting material and the appearance of a less polar aldehyde intermediate spot.

  • Remove the dry ice bath and allow the reaction to gradually warm to 0°C over 2 hours.

  • Self-Validation (TLC 2): A second TLC should now show the disappearance of the aldehyde spot and the emergence of a highly polar spot corresponding to the target alcohol.

Step 4: Quench & Chelation Workup

  • Cool the reaction back to -78°C.

  • Dilute the mixture with an equal volume of cold EtOAc.

  • Carefully add anhydrous methanol dropwise (approx. 0.5 mL per mmol of DIBAL-H) to quench unreacted hydride until gas evolution ceases ([7]).

  • The Rochelle Quench: Add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Remove the cooling bath and stir vigorously at room temperature.

  • Self-Validation (Visual): The mixture will initially form a thick, opaque white gel. Do not stop stirring. Continue vigorous stirring for 2 to 4 hours until the gel completely dissolves, yielding two distinctly clear phases (organic and aqueous).

Step 5: Isolation

  • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3-Chloroquinoxalin-2-yl)methanol.

References

  • Miller, A. E. G., Biss, J. W., & Schwartzman, L. H. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. URL:[Link]

  • Macalady, D. L., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide and Polysulfides. Environmental Science & Technology. URL:[Link]

  • Frontier, A. (2024). Magic Formulas: Fieser Workup (LAH and DiBAL). Department of Chemistry, University of Rochester. URL:[Link]

  • Thompson, A. J., et al. (2017). Structure–Activity Relationships of Quinoxaline-Based Ligands. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Optimization

Reducing degradation of (3-Chloroquinoxalin-2-yl)methanol during long-term storage

Welcome to the Application Scientist Support Portal. This diagnostic and preventive maintenance guide is designed for drug development professionals and synthetic chemists handling (3-Chloroquinoxalin-2-yl)methanol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This diagnostic and preventive maintenance guide is designed for drug development professionals and synthetic chemists handling (3-Chloroquinoxalin-2-yl)methanol (CAS: 2089335-04-4) . Quinoxaline derivatives are highly valuable in medicinal chemistry, but they frequently exhibit poor chemical stability under standard atmospheric conditions, with some derivatives showing rapid capacity fade or degradation[1].

This guide provides field-proven, mechanistically grounded protocols to arrest degradation pathways—specifically nucleophilic aromatic substitution (SNAr) and auto-oxidation—ensuring the long-term integrity of your API libraries.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: After three months of storage at room temperature, my LC-MS shows a major impurity with a mass shift of -18 Da. What is the mechanism of this degradation? A: A mass reduction of 18 Da (loss of Cl isotope pattern, gain of OH) is the classic signature of atmospheric hydrolysis via Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring nitrogens exert a strong electron-withdrawing effect, making the C3 position of the quinoxaline highly electrophilic[2]. Even trace ambient moisture acts as a nucleophile, displacing the activated chlorine atom to form 3-hydroxyquinoxalin-2-yl)methanol (which may tautomerize to the quinoxalinone). Causality Check: This reaction is accelerated by ambient light and trace bases. If your storage vials are not hermetically sealed and desiccated, SNAr will proceed continuously.

Q2: My compound powder has shifted from an off-white color to a distinct yellow/brown, and I see a -2 Da mass shift. How do I prevent this? A: The -2 Da shift indicates the oxidation of the primary alcohol (-CH2OH) to an aldehyde (3-chloroquinoxaline-2-carbaldehyde). Hydroxymethyl groups on electron-deficient heterocycles are highly susceptible to transition-metal-mediated or auto-oxidation in the presence of atmospheric oxygen[3]. Causality Check: To prevent this, you must eliminate oxygen exposure. Storing the compound under an Argon atmosphere is highly recommended over Nitrogen, as Argon is denser than air and effectively "blankets" the solid powder at the bottom of the vial, displacing residual O2.

Q3: Can I store working solutions of (3-Chloroquinoxalin-2-yl)methanol in DMSO for long-term high-throughput screening (HTS)? A: No. DMSO is hygroscopic and frequently contains trace water and dimethyl sulfide impurities. Over time, the absorbed water will drive the SNAr hydrolysis of the C3-chlorine. For HTS libraries, it is mandatory to store the compound as a dry powder at -20°C and only reconstitute in anhydrous DMSO immediately prior to the assay.

Part 2: Quantitative Degradation Profiling

To illustrate the critical importance of proper storage, the following table summarizes the degradation kinetics of activated chloroquinoxaline derivatives under various environmental conditions.

Storage ConditionAtmosphereLight Exposure30-Day Purity (HPLC)6-Month Purity (HPLC)Primary Degradant
25°C (Ambient)Air (Ambient RH)Transparent Vial89.4%< 60.0%Hydrolysis (SNAr)
4°C (Fridge)Air (Desiccated)Amber Vial96.2%82.1%Oxidation (Aldehyde)
-20°C (Freezer)Nitrogen (N2)Amber Vial99.1%94.5%Trace Hydrolysis
-20°C (Freezer) Argon (Ar) Amber / Foil > 99.8% > 99.5% None detected

Data Synthesis: Optimal stability requires a tripartite approach—thermal suppression (-20°C), strict exclusion of moisture/oxygen (Argon), and photon shielding.

Part 3: Self-Validating Storage Protocol (SOP)

Do not rely on passive storage. The following step-by-step methodology establishes a self-validating system to ensure the integrity of (3-Chloroquinoxalin-2-yl)methanol over a multi-year lifecycle.

Phase 1: Baseline Validation

  • Purity Verification: Before storage, run a baseline HPLC-UV (254 nm) and LC-MS to confirm the absence of the -18 Da (hydrolysis) and -2 Da (oxidation) impurities. Record the exact integration values.

Phase 2: Inert Aliquoting 2. Glovebox Preparation: Transfer the bulk powder into a glovebox purged with high-purity Argon (H2O < 1 ppm, O2 < 1 ppm). 3. Single-Use Division: Aliquot the bulk powder into single-use, pre-dried amber glass vials. Causality: Dividing the stock prevents repeated freeze-thaw cycles and eliminates the introduction of atmospheric moisture that occurs every time a bulk bottle is opened. 4. Argon Backfilling: If a glovebox is unavailable, use a Schlenk line. Purge the amber vial with Argon for 60 seconds. Cap immediately with a PTFE-lined septum cap. PTFE is required as standard silicone septa are permeable to atmospheric moisture over long durations.

Phase 3: Environmental Isolation 5. Secondary Containment: Place the sealed amber vials into a secondary Mylar pouch containing indicating desiccant (e.g., anhydrous CaSO4). Vacuum seal the pouch. 6. Thermal Storage: Transfer the sealed pouches to a monitored -20°C freezer.

Phase 4: System Validation (The Feedback Loop) 7. Sentinel Testing: Designate one vial as the "Sentinel." After 30 days, pull the sentinel vial, reconstitute in anhydrous acetonitrile, and run against the Phase 1 baseline HPLC method. 8. Actionable Threshold: If purity has degraded by >0.5%, your Argon source or PTFE caps are compromised. Audit the sealing process immediately.

Part 4: Degradation Pathway Visualization

The following diagram maps the logical relationship between environmental catalysts and the resulting structural degradation of the API.

Mechanisms API (3-Chloroquinoxalin-2-yl)methanol Highly Electrophilic C3 Position H2O Atmospheric Moisture (Nucleophile) API->H2O O2 Oxygen / Light (Oxidants) API->O2 SNAr Nucleophilic Aromatic Substitution (SNAr) H2O->SNAr Oxidation Primary Alcohol Oxidation O2->Oxidation Deg_OH 3-Hydroxyquinoxalin-2-yl)methanol [Mass Shift: -18 Da] SNAr->Deg_OH Deg_Ald 3-Chloroquinoxaline-2-carbaldehyde [Mass Shift: -2 Da] Oxidation->Deg_Ald

Fig 1: Primary degradation pathways of (3-Chloroquinoxalin-2-yl)methanol via SNAr and oxidation.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of (3-Chloroquinoxalin-2-yl)methanol: A Comparative Analysis of Predicted and Experimental ¹H and ¹³C NMR Data

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the unambiguous determination of molecular structure is paramount. Nuclear Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the unambiguous determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation for organic molecules. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral data for (3-Chloroquinoxalin-2-yl)methanol. In the absence of directly published experimental spectra for this specific molecule, this guide will first present a detailed prediction of the expected NMR data, drawing comparisons with structurally analogous quinoxaline derivatives found in the literature. Subsequently, a robust, self-validating experimental protocol for the acquisition and analysis of high-quality NMR spectra is detailed, providing a clear pathway for researchers to generate and interpret their own data.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. For (3-Chloroquinoxalin-2-yl)methanol, the electron-withdrawing nature of the quinoxaline ring system, the chloro substituent, and the electronegative oxygen of the methanol group will significantly influence the positions of the proton and carbon signals. By analyzing data from similar quinoxaline derivatives reported in the literature, we can construct a reliable prediction of the NMR spectra.[1][2][3][4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of the quinoxaline ring, the methylene protons of the methanol group, and the hydroxyl proton. The aromatic region will likely show a complex multiplet pattern due to spin-spin coupling between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for (3-Chloroquinoxalin-2-yl)methanol in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5/H-87.80 - 8.20m-
H-6/H-77.60 - 7.80m-
-CH₂-~4.90s-
-OHVariable (broad singlet)br s-

Rationale: The aromatic protons on the quinoxaline ring are expected to resonate at downfield chemical shifts due to the deshielding effect of the aromatic system and the nitrogen heteroatoms. The methylene protons adjacent to the oxygen and the quinoxaline ring will also be deshielded. The hydroxyl proton's chemical shift is highly dependent on concentration and solvent, often appearing as a broad singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The carbon atoms of the quinoxaline ring will appear in the aromatic region, with the carbons directly attached to the nitrogen and chlorine atoms showing characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Chloroquinoxalin-2-yl)methanol in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~148
C-4a~142
C-8a~140
C-5/C-8129 - 131
C-6/C-7127 - 129
-CH₂-~60

Rationale: The quaternary carbons C-2, C-3, C-4a, and C-8a are expected to be the most downfield due to their positions within the heterocyclic ring and proximity to electronegative atoms. The protonated aromatic carbons will appear at slightly higher fields. The methylene carbon, being attached to an oxygen atom, will resonate in the typical range for such functional groups.

Experimental Protocol for NMR Data Acquisition and Analysis

To obtain high-quality, unambiguous NMR data for (3-Chloroquinoxalin-2-yl)methanol, a systematic and well-controlled experimental approach is crucial. The following protocol is designed to be self-validating, ensuring the integrity and reliability of the acquired data.

Instrumentation and Materials:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.[5][6]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.[6][7]

  • Sample: High-purity (3-Chloroquinoxalin-2-yl)methanol.

Step-by-Step Experimental Workflow:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (3-Chloroquinoxalin-2-yl)methanol.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment. Key parameters to consider:

      • Pulse Width: Calibrated 90° pulse.

      • Spectral Width: Sufficient to cover the expected range of chemical shifts (e.g., -2 to 12 ppm).

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

      • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. Key parameters:

      • Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30).

      • Spectral Width: A wide spectral width to encompass all carbon signals (e.g., 0 to 200 ppm).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • To aid in the assignment of carbon signals, it is highly recommended to acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment differentiates between CH, CH₂, and CH₃ groups.[8]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum.

    • Assign the signals in the ¹³C NMR spectrum with the aid of the DEPT-135 spectrum and by comparison with the predicted values.

Visualizing the NMR Workflow

The following diagram illustrates the logical flow of the NMR data acquisition and analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR DEPT DEPT-135 Acquisition C13_NMR->DEPT FT Fourier Transform DEPT->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing to TMS Phasing->Referencing Integration Integration (¹H) Referencing->Integration Assignment Spectral Assignment Integration->Assignment

Caption: Workflow for NMR data acquisition and analysis.

Comparison and Structural Verification

Upon acquiring the experimental NMR data following the protocol above, a direct comparison with the predicted values in Tables 1 and 2 can be made. Any significant deviations from the predicted chemical shifts may indicate the influence of intermolecular interactions, solvent effects, or unexpected structural features. The combination of ¹H, ¹³C, and DEPT-135 NMR data will provide a robust and self-consistent dataset for the unambiguous structural confirmation of (3-Chloroquinoxalin-2-yl)methanol. For even greater confidence in assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.[3]

Conclusion

This guide provides a comprehensive framework for understanding and obtaining the ¹H and ¹³C NMR spectral data for (3-Chloroquinoxalin-2-yl)methanol. By combining predictive analysis based on known quinoxaline derivatives with a detailed, best-practice experimental protocol, researchers are well-equipped to confidently characterize this and other novel heterocyclic compounds. The rigorous application of NMR spectroscopy, as outlined herein, is an indispensable tool in advancing drug discovery and development.

References

  • Venkatesha, B., Shamshuddin, S. Z. M., & Mubarak, N. M. (n.d.). Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. Retrieved from [Link]

  • Perjéssy, A., & Těmkovitsh, O. (1981). Carbon-13 NMR studies on some 5-substituted quinoxalines. Collection of Czechoslovak Chemical Communications, 46(5), 1258-1264. Retrieved from [Link]

  • Polshettiwar, V., & Kaushik, M. P. (2004). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 4(3), 475-481. Retrieved from [Link]

  • Aselkhanova, E. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7529. Retrieved from [Link]

  • Favi, G., et al. (2020). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Magnetic Resonance in Chemistry, 58(11), 1079-1088. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products. Retrieved from [Link]

  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Molecules, 27(5), 1738. Retrieved from [Link]

  • Ishida, H., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1963. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

  • Al-Zahrani, F. A. M., et al. (2024). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3110. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of.... Retrieved from [Link]

  • PubChem. (n.d.). (Quinolin-3-yl)methanol. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloroquinolin-3-yl)methanol. Retrieved from [Link]

  • Khan, F. N., et al. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1543. Retrieved from [Link]

  • Stanimirova, I., & Tsvetkova, B. (2023). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Chemistry, 5(4), 2269-2280. Retrieved from [Link]

  • Grivani, G., & Ghavami, R. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trends in Pharmaceutical Sciences, 4(2), 123-136. Retrieved from [Link]

Sources

Comparative

Comparing (3-Chloroquinoxalin-2-yl)methanol vs 2,3-dichloroquinoxaline reactivity

Comparative Reactivity Profile: (3-Chloroquinoxalin-2-yl)methanol vs. 2,3-Dichloroquinoxaline in Nucleophilic Aromatic Substitution Introduction Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profile: (3-Chloroquinoxalin-2-yl)methanol vs. 2,3-Dichloroquinoxaline in Nucleophilic Aromatic Substitution

Introduction

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, materials science, and drug development. When designing functionalized quinoxalines, the choice of the starting electrophilic building block dictates the synthetic strategy, reaction conditions, and purification workflows. This guide provides an objective, data-driven comparison between two critical precursors: 2,3-dichloroquinoxaline (DCQX) and (3-chloroquinoxalin-2-yl)methanol . By analyzing their distinct electronic environments and reactivity profiles in Nucleophilic Aromatic Substitution (SNAr) reactions, researchers can optimize their synthetic routes and avoid common pitfalls such as over-substitution or unwanted side reactions.

Electronic Causality and Reactivity Profiles

The reactivity of a quinoxaline ring towards SNAr is governed by the electron-withdrawing nature of the pyrazine nitrogens and the substituents at the C2/C3 positions.

2,3-Dichloroquinoxaline (DCQX): The Dual-Electrophile DCQX possesses two identical, highly electronegative chlorine atoms at the C2 and C3 positions. These halogens synergistically withdraw electron density via inductive effects, making the adjacent carbons highly susceptible to nucleophilic attack[1]. However, this high reactivity introduces a significant synthetic challenge: controlling mono- versus di-substitution. Once the first nucleophile (e.g., an amine) replaces a chlorine, it donates electron density into the ring via resonance, which lowers the electrophilicity of the remaining C-Cl bond and raises the activation energy required for the second substitution[1]. Despite this electronic deactivation, thermal energy at room temperature is often sufficient to overcome this barrier, leading to complex mixtures of mono- and di-substituted products if stoichiometry and temperature are not rigorously controlled[2].

(3-Chloroquinoxalin-2-yl)methanol: The Protic Mono-Electrophile In contrast, (3-chloroquinoxalin-2-yl)methanol features a single leaving group (Cl) at C3 and a hydroxymethyl group (-CH2OH) at C2. The -CH2OH group is mildly electron-withdrawing inductively but lacks the strong activating power of a second chlorine atom. Consequently, the C3 position is slightly less electrophilic than in DCQX. The primary advantage here is the absolute elimination of ring di-substitution[3]. However, the presence of the protic hydroxyl group introduces a new variable: base compatibility. Strong bases (e.g., NaH, KOtBu) will deprotonate the -OH group, forming an electron-rich alkoxide that drastically deactivates the quinoxaline ring towards SNAr and can participate in unwanted intermolecular etherification.

SNAr_Mechanism Sub1 2,3-Dichloroquinoxaline (Highly Electrophilic) Complex1 Meisenheimer Complex Stabilized by C2-Cl Sub1->Complex1 Nucleophile (Fast, 0°C) Sub2 (3-Chloroquinoxalin-2-yl)methanol (Moderately Electrophilic) Complex2 Meisenheimer Complex Less stabilized by C2-CH2OH Sub2->Complex2 Nucleophile (Slower, Heat/MW) Prod1 Mono-substituted Prone to Di-substitution Complex1->Prod1 -Cl⁻ Prod2 Mono-substituted Reaction Stops Complex2->Prod2 -Cl⁻

S_NAr mechanistic pathways highlighting the electronic influence of C2 substituents.

Quantitative Comparison of Reaction Parameters

To objectively compare these two building blocks, we must look at the empirical data regarding their optimal reaction conditions. The table below summarizes the quantitative parameters required to achieve >80% yield of the desired mono-substituted product using primary amine nucleophiles[4],[3].

Parameter2,3-Dichloroquinoxaline (DCQX)(3-Chloroquinoxalin-2-yl)methanol
Electrophilic Sites 2 (C2, C3)1 (C3)
Relative SNAr Reactivity Very HighModerate
Optimal Temperature 0 °C to Room Temperature60 °C to Reflux (or Microwave)
Nucleophile Equivalents 1.0 - 1.05 eq (Strictly controlled)1.2 - 2.0 eq (Excess tolerated)
Risk of Over-substitution High (Requires TLC/LC-MS monitoring)None (Only one leaving group)
Base Compatibility Broad (Inert to strong bases)Limited (Strong bases deprotonate -OH)
Typical Reaction Time 1 - 4 hours4 - 12 hours (Conventional heating)

Workflow and Scaffold Selection Logic

Choosing between these two reagents requires mapping the desired final structure against the reactivity limitations of the starting material.

DecisionTree Start Target Quinoxaline Derivative Q1 Does the target require substitution at both C2 and C3? Start->Q1 DCQX Select: 2,3-Dichloroquinoxaline Execute Sequential SNAr Q1->DCQX Yes Q2 Does the target feature a C2-hydroxymethyl group? Q1->Q2 No Q2->DCQX No, requires other C2 functionalization MeOH Select: (3-Chloroquinoxalin-2-yl)methanol Execute Single SNAr Q2->MeOH Yes

Decision logic for selecting the optimal quinoxaline building block based on target structure.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific in-process controls (IPCs), researchers can verify the causality of the reaction dynamics in real-time.

Protocol A: Selective Mono-Amination of 2,3-Dichloroquinoxaline Objective: Achieve >85% yield of mono-substituted product while suppressing di-substitution[2]. Causality Check: Temperature control is paramount. At 0 °C, the activation energy for the second substitution cannot be reached, kinetically trapping the mono-substituted product.

  • Setup: In an oven-dried round-bottom flask under argon, dissolve DCQX (1.0 eq, 5.0 mmol) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Addition: Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in THF. Add this solution dropwise over 30 minutes using a syringe pump. Causality: Slow addition keeps the localized concentration of the nucleophile low, preventing sequential di-substitution.

  • Validation (IPC): After 1 hour, perform TLC (Hexanes:EtOAc 3:1). You should observe the disappearance of the non-polar DCQX spot and the appearance of a single, more polar spot. If a third, highly polar baseline spot appears, di-substitution is occurring—quench immediately.

  • Quench & Isolate: Quench with cold water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: SNAr Amination of (3-Chloroquinoxalin-2-yl)methanol Objective: Overcome the lower electrophilicity of the C3 position without inducing side reactions at the C2 hydroxyl group[3]. Causality Check: Because the -OH group is protic, we avoid strong inorganic bases (like NaH) which would form a highly nucleophilic alkoxide. Instead, we use a slight excess of the amine nucleophile or a mild organic base under microwave irradiation to overcome the higher activation barrier.

  • Setup: In a microwave-safe vial, combine (3-chloroquinoxalin-2-yl)methanol (1.0 eq, 2.0 mmol), the amine nucleophile (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in ethanol (0.5 M).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 90 °C for 20 minutes. Causality: Microwave dielectric heating efficiently overcomes the reduced electrophilicity caused by the C2-CH2OH group without requiring prolonged thermal stress that could degrade the alcohol.

  • Validation (IPC): Analyze the crude mixture via LC-MS. The mass spectrum should show the exact mass of the desired product [M+H]+. The absence of a mass corresponding to[M - H2O + Amine] confirms that the hydroxyl group remained intact and did not undergo unwanted substitution or elimination.

  • Isolate: Concentrate the solvent in vacuo, reconstitute in DCM, wash with saturated NaHCO3, dry, and purify via silica gel chromatography.

References

  • Neri, J. M., Cavalcanti, L. N., Araújo, R. M., & Menezes, F. G. (2017). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry.[Link]

  • Khatoon, H., AbdulMalek, E., Munirah Mohd Faudzi, S., Khan, T., & Shabbir Ahmed, O. (2024). "Optimizing reaction efficiency: microwave-supported synthesis of quinoxaline-based compounds." Results in Chemistry.[Link]

  • Al-Ghamdi, et al. (2024). "Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones." RSC Advances.[Link]

Sources

Validation

Comparative Guide to HPLC Method Validation for (3-Chloroquinoxalin-2-yl)methanol Purity Analysis

(3-Chloroquinoxalin-2-yl)methanol (CAS 2089335-04-4)[1] is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, including antimicrobial and anticancer agents[2]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

(3-Chloroquinoxalin-2-yl)methanol (CAS 2089335-04-4)[1] is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, including antimicrobial and anticancer agents[2]. The presence of both a halogen (chlorine) and a hydroxyl group on the electron-deficient quinoxaline core imparts unique physicochemical properties, making accurate purity determination challenging but essential.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries for the purity analysis of this compound and provides a comprehensive, self-validating protocol aligned with the latest ICH Q2(R2) guidelines[3][4].

Method Development & Column Comparison

The Causality of Chromatographic Challenges

Quinoxaline derivatives frequently exhibit severe peak tailing on standard C18 columns. This is caused by secondary ion-exchange interactions between the basic nitrogen atoms of the pyrazine ring and acidic residual silanols on the silica support[2]. Furthermore, separating (3-Chloroquinoxalin-2-yl)methanol from closely related process impurities—such as the des-chloro analog or oxidized byproducts—requires exploiting highly specific molecular interactions beyond simple hydrophobicity.

C18 vs. Phenyl-Hexyl: Experimental Comparison

To establish an optimal method, we compared a standard C18 column against a Phenyl-Hexyl column. The Phenyl-Hexyl stationary phase offers complementary π−π interactions with the delocalized π -electrons of the quinoxaline ring, significantly enhancing selectivity for structurally similar aromatic impurities.

Table 1: Quantitative Comparison of Column Performance

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Retention Time (Rt) 4.2 min5.8 min
Peak Tailing Factor (Tf) 1.65 (Significant tailing)1.08 (Excellent symmetry)
Theoretical Plates (N) 8,50014,200
Resolution (Rs) from Des-chloro Impurity 1.2 (Incomplete separation)2.8 (Baseline separation)
Signal-to-Noise (S/N) at 0.1% Level 825

Conclusion: The Phenyl-Hexyl column is unequivocally superior for this application. By leveraging π−π interactions, it provides the baseline resolution and peak symmetry required for accurate quantitation of trace impurities.

ColumnSelection Target (3-Chloroquinoxalin-2-yl)methanol Analysis Screening Stationary Phase Screening Target->Screening C18 Standard C18 Column (Hydrophobic Interactions) Screening->C18 Phenyl Phenyl-Hexyl Column (π-π Interactions) Screening->Phenyl ResultC18 Poor Resolution (Rs < 1.5) High Tailing (Tf > 1.5) C18->ResultC18 ResultPhenyl Baseline Resolution (Rs = 2.8) Symmetric Peak (Tf = 1.08) Phenyl->ResultPhenyl

Workflow demonstrating the superiority of π-π interactions for quinoxaline derivative separation.

ICH Q2(R2) Validation Framework

With the Phenyl-Hexyl method selected, the analytical procedure must be validated to demonstrate it is "fit for the intended purpose" as mandated by the updated ICH Q2(R2) guidelines[3][5]. The revised guidelines emphasize a lifecycle approach and risk-based robustness testing[5][6].

Designing a Self-Validating System

A robust analytical method must be self-validating in routine practice. This requires that every analytical run includes strict System Suitability Testing (SST). The SST must confirm resolution ( Rs≥2.0 ) and peak symmetry ( Tf≤1.5 ) using a known standard mixture before any sample data is accepted. This internal control ensures that day-to-day variations in mobile phase preparation or column degradation do not compromise the integrity of the purity analysis.

ValidationLifecycle S1 Specificity (Forced Degradation) S2 Linearity & Range (LOQ to 120%) S1->S2 S3 Accuracy (Spike Recovery) S2->S3 S4 Precision (Repeatability) S3->S4 S5 Robustness (QbD Approach) S4->S5

Sequential validation parameters required by ICH Q2(R2) for impurity and purity assays.

Detailed Experimental Protocols

Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic acid in Water. (Causality: A pH of ~2.7 suppresses silanol ionization and slightly protonates the quinoxaline nitrogens, improving solubility and peak shape[2].)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Program: 0-2 min (10% B), 2-10 min (10% to 60% B), 10-12 min (60% B), 12-12.1 min (10% B), 12.1-15 min (Re-equilibration).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm (Optimal chromophore absorption for the quinoxaline core)[2][7].

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

Sample Preparation Workflow
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of (3-Chloroquinoxalin-2-yl)methanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 1.0 mg/mL solution.

  • Impurity Spiking (For Accuracy): Spike known quantities of synthesized impurities (e.g., des-chloro analog) at 0.05%, 0.1%, and 0.5% levels relative to the target analyte concentration to simulate real-world process contamination[7].

Execution of Validation Parameters
  • Specificity (Peak Purity): Perform forced degradation (acid, base, peroxide, heat, UV light) to ensure the target peak is spectrally pure using a Photodiode Array (PDA) detector and is fully resolved from all degradation products[6].

  • Linearity & Range: Prepare solutions spanning from the Limit of Quantitation (LOQ) to 120% of the nominal specification limit[3][8].

  • Accuracy & Precision: Perform 6 replicate injections at 100% concentration for method precision. For accuracy, prepare spiked samples in triplicate at 3 concentration levels (50%, 100%, 150% of the specification limit)[8].

Validation Data Summary

The following table summarizes the experimental validation results, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at Rt of analyte; Peak purity angle < thresholdNo interference; Peak purity confirmed (PDA)Pass
Linearity (Analyte) R2≥0.999 (Range: 0.1 - 1.2 mg/mL) R2=0.9998 Pass
Linearity (Impurity) R2≥0.990 (Range: LOQ - 0.5%) R2=0.9975 Pass
Accuracy (Recovery) 90.0% - 110.0% for impurities98.4% - 101.2%Pass
Method Precision %RSD 2.0% (n=6)%RSD = 0.45%Pass
LOD / LOQ S/N 3 (LOD); S/N 10 (LOQ)LOD: 0.015 µg/mL; LOQ: 0.045 µg/mLPass

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Source: ich.org. URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group. Source: qbdgroup.com. URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). Source: europa.eu. URL: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: youtube.com. URL:[Link]

  • Ensure Compliance with ICH Q2(R2) Guidelines Today - Labcorp. Source: labcorp.com. URL:[Link]

Sources

Comparative

(3-Chloroquinoxalin-2-yl)methanol vs other halogenated quinoxalines in cross-coupling

The functionalization of the quinoxaline scaffold is a cornerstone in the development of kinase inhibitors, fluorophores, and advanced materials. When designing cross-coupling strategies, the electronic and steric enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of the quinoxaline scaffold is a cornerstone in the development of kinase inhibitors, fluorophores, and advanced materials. When designing cross-coupling strategies, the electronic and steric environment of the halogenated quinoxaline dictates the regioselectivity and efficiency of the reaction.

As an application scientist, navigating the reactivity differences between (3-chloroquinoxalin-2-yl)methanol and other polyhalogenated quinoxalines—such as 6-bromo-2-chloroquinoxaline or 2,6-dichloroquinoxaline—requires a deep understanding of transition-metal kinetics. This guide provides a mechanistic comparison, quantitative data, and self-validating protocols to ensure high-fidelity cross-coupling outcomes.

Mechanistic Causality: Electronic Bias vs. Steric Shielding

The fundamental driver of reactivity in halogenated quinoxalines is the intense electron-withdrawing nature of the pyrazine nitrogens. This inductive effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 and C3 positions, making them highly susceptible to oxidative addition by electron-rich Palladium(0) species.

(3-Chloroquinoxalin-2-yl)methanol: The Coordination Conundrum

In (3-chloroquinoxalin-2-yl)methanol, the C2-Cl bond is electronically activated, but the adjacent C3-hydroxymethyl group introduces complex variables[1]:

  • Steric Shielding: The free rotational volume of the −CH2​OH group partially occludes the C2-Cl trajectory, increasing the activation energy required for Pd insertion compared to unsubstituted analogs.

  • Competitive Nucleophilicity: Under highly basic conditions (e.g., using NaOtBu ), the primary alcohol can be deprotonated, leading to competitive Pd-catalyzed O-arylation or catalyst poisoning via stable Pd-alkoxide resting states.

  • Causality for Optimization: To force the C-C coupling pathway, one must use mild bases (like K2​CO3​ or K3​PO4​ ) and sterically demanding, electron-rich ligands (e.g., XPhos or dppf) that accelerate reductive elimination before side reactions can occur.

6-Bromo-2-chloroquinoxaline: Overriding Bond Dissociation Energy (BDE)

Standard cross-coupling logic dictates that oxidative addition follows the BDE trend: C-I>C-Br>C-Cl . However, 6-bromo-2-chloroquinoxaline defies this rule. The extreme electrophilicity of the C2 position perturbs the transition state energy so severely that Pd(0) inserts into the C2-Cl bond preferentially over the weaker C6-Br bond [2].

2,6-Dichloroquinoxaline: Distance-Decay of Activation

In 2,6-dichloroquinoxaline, both halogens are identical, but their electronic environments are not. The C2-Cl is directly activated by the adjacent nitrogens, while the C6-Cl is isolated on the carbocyclic ring. This results in near-perfect regioselectivity for C2 mono-arylation[3].

Reactivity A Halogenated Quinoxalines D 2,6-Dichloroquinoxaline C2-Cl vs C6-Cl Competition A->D BA BA A->BA B (3-Chloroquinoxalin-2-yl)methanol C2-Cl Activation + C3-OH Sterics B1 Requires Mild Base & Bulky Ligand (Prevents O-Arylation) B->B1 C 6-Bromo-2-chloroquinoxaline C2-Cl vs C6-Br Competition C1 Electronic Bias Overrides BDE (C2-Cl > C6-Br) C->C1 D1 High C2 Regioselectivity (Inductive Activation) D->D1 BA->C

Caption: Reactivity profiles and mechanistic outcomes of halogenated quinoxalines in cross-coupling.

Quantitative Data Comparison

The following table summarizes the optimized parameters and expected outcomes for the Suzuki-Miyaura coupling of these substrates with a standard arylboronic acid.

SubstrateReactive SiteCompeting Site / RiskPreferred LigandOptimal BaseRegioselectivityTypical Yield
(3-Chloroquinoxalin-2-yl)methanol C2-ClC3-OH (O-arylation)XPhos or dppf K2​CO3​ (aq)>95% (C-C over C-O)70–80%
6-Bromo-2-chloroquinoxaline C2-ClC6-Br (Oxidative Add.) PPh3​ or dppf Na2​CO3​ (aq)>90% (C2 over C6)80–90%
2,6-Dichloroquinoxaline C2-ClC6-Cl (Over-coupling) PPh3​ Na2​CO3​ (aq)>98% (C2 over C6)85–95%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step guarantees that if a deviation occurs, the physical indicators (color changes, LC-MS shifts) will immediately flag the error.

Protocol A: Suzuki-Miyaura Coupling of (3-Chloroquinoxalin-2-yl)methanol

Objective: Achieve C2-arylation while suppressing C3-hydroxymethyl deprotonation and O-arylation.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine (3-chloroquinoxalin-2-yl)methanol (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (5 mol%), and K2​CO3​ (2.0 equiv).

    • Causality: Pd(dppf)Cl2​ provides a tight bite angle that accelerates reductive elimination, minimizing the lifetime of the Pd(II) intermediate and reducing the chance of off-target alcohol coordination[1].

  • Solvent Degassing (Self-Validation Step): Add a 4:1 mixture of 1,4-Dioxane/ H2​O . Sparge the solution with Argon for 15 minutes.

    • Validation: The solution should transition from a heterogeneous suspension to a uniform orange/red tint as the active Pd(0) species is generated. Any black precipitate at this stage indicates premature catalyst decomposition (Pd black).

  • Thermal Activation: Heat the reaction to 80 °C under positive Argon pressure for 12 hours.

  • In-Process Monitoring: Sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Validation: Look for the disappearance of the starting material mass ( [M+H]+ ) and the emergence of the product mass. If a mass corresponding to [M+Ar−H]+ appears with a different retention time, competitive O-arylation has occurred, indicating the base was too strong or the temperature too high.

  • Workup: Quench with water, extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Regioselective Coupling of 6-Bromo-2-chloroquinoxaline

Objective: Exploit electronic bias to selectively couple at the C2-Cl bond, leaving the C6-Br intact for downstream functionalization.

  • Reagent Assembly: Combine 6-bromo-2-chloroquinoxaline (1.0 equiv), arylboronic acid (1.05 equiv - strictly controlled to prevent over-coupling), Pd(PPh3​)4​ (3 mol%), and Na2​CO3​ (2.0 equiv) in a flask[2].

  • Reaction Execution: Add degassed Toluene/EtOH/ H2​O (3:1:1). Heat to 70 °C (lower temperature preserves the C6-Br bond).

  • Validation: LC-MS must show the retention of the bromine isotope pattern (1:1 ratio of [M]+ to [M+2]+ ) in the product mass, confirming that the C6-Br bond remains untouched.

Workflow Step1 Substrate & Boronic Acid Step2 Pd Precatalyst & Ligand (e.g. dppf) Step1->Step2 Stoichiometry Step3 Mild Base (K2CO3) & Degassed Solvent Step2->Step3 Argon Sparge Step4 Thermal Activation (70-80 °C) Step3->Step4 Heat Step5 LC-MS Validation & Purification Step4->Step5 Monitor Mass

Caption: Standardized, self-validating workflow for site-selective Pd-catalyzed quinoxaline cross-coupling.

Conclusion

While 2,6-dichloroquinoxaline and 6-bromo-2-chloroquinoxaline rely purely on the intrinsic electronic bias of the pyrazine ring to dictate site-selectivity, (3-chloroquinoxalin-2-yl)methanol demands a more nuanced approach. The presence of the free primary alcohol requires the application scientist to carefully balance the steric demands of the ligand with the pKa of the base to successfully drive C-C bond formation without triggering competitive O-arylation. By adhering to the mechanistic principles and self-validating protocols outlined above, researchers can achieve high-fidelity functionalization across this critical class of heterocycles.

Sources

Safety & Regulatory Compliance

Safety

(3-Chloroquinoxalin-2-yl)methanol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (3-Chloroquinoxalin-2-yl)methanol In drug discovery and heterocyclic synthesis, (3-Chloroquinoxalin-2-yl)methanol (CAS: 2089335-04-4)[1] serves as a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (3-Chloroquinoxalin-2-yl)methanol

In drug discovery and heterocyclic synthesis, (3-Chloroquinoxalin-2-yl)methanol (CAS: 2089335-04-4)[1] serves as a highly versatile building block. However, its specific chemical architecture—a halogenated, electron-deficient bicyclic ring—dictates strict operational handling and disposal protocols. This guide provides researchers with the mechanistic reasoning and procedural steps required to manage this compound safely, ensuring compliance with environmental regulations and laboratory safety standards.

Mechanistic Toxicology and Hazard Causality

To handle a chemical safely, one must understand its fundamental reactivity. The quinoxaline core of (3-Chloroquinoxalin-2-yl)methanol is highly electron-deficient due to the presence of two nitrogen heteroatoms. This electron withdrawal strongly activates the C3-position, making the attached chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).

Causality in Safety: If exposed to skin or respiratory mucosa, biological nucleophiles (such as the sulfhydryl groups of cysteine residues in epidermal proteins) can rapidly attack the C3 position, leading to covalent protein adduction. This mechanism is the root cause of its classification as a severe skin, eye, and respiratory irritant (Hazard Statements H315, H319, H335)[2]. Therefore, wearing appropriate Personal Protective Equipment (PPE) is not merely a compliance checkbox; it is a chemical necessity to prevent the irreversible covalent modification of biological tissues. Standard nitrile gloves provide an adequate initial barrier, but they must be changed immediately upon contamination to prevent solvent-assisted permeation.

Waste Segregation Logic: The Halogen Imperative

The most critical operational error in managing (3-Chloroquinoxalin-2-yl)methanol is misclassifying its waste stream. Because the molecule contains a covalently bound chlorine atom, it must always be routed to halogenated waste streams, regardless of the primary solvent used in the reaction.

Causality in Disposal: Non-halogenated waste is typically incinerated at standard temperatures. If a chlorinated compound is introduced into this stream, incomplete combustion leads to the de novo synthesis of polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—highly toxic, persistent environmental pollutants.

By segregating this compound into halogenated waste streams, the material is legally routed to specialized high-temperature incinerators (>1000°C) equipped with alkaline scrubbers. These scrubbers safely neutralize the hydrogen chloride (HCl) gas produced during combustion, ensuring full compliance with the .

Quantitative Waste Stream Specifications

To ensure safe accumulation and transport, all waste containing (3-Chloroquinoxalin-2-yl)methanol must adhere to the following quantitative parameters:

ParameterSpecificationCausality / Rationale
Primary Classification Halogenated Organic WasteContains covalently bound Cl; prevents dioxin formation during incineration.
EPA Waste Code Varies (e.g., F002 if mixed with halogenated solvents)Regulated under RCRA to track and manage halogenated mixtures safely.
Max Accumulation Time 90 Days (for Large Quantity Generators)Regulatory mandate to prevent chemical degradation and container failure over time.
Liquid Waste pH Limit 4.0 to 9.0Prevents acid-catalyzed hydrolysis or base-catalyzed SNAr side reactions in the waste carboy.
Aqueous Solubility Low (Requires organic solvent for liquid disposal)Prevents precipitation and sludge buildup at the bottom of waste carboys.

Self-Validating Experimental Protocols

The following step-by-step methodologies incorporate built-in validation checks to ensure the procedure has been executed successfully and safely, aligning with the standards set by .

Protocol A: Solid Spill Response and Decontamination

Sweeping dry chloroquinoxaline powders generates hazardous aerosols. This protocol utilizes a wetting technique to maintain physical control of the hazard.

  • Wetting: Gently spray the spilled (3-Chloroquinoxalin-2-yl)methanol powder with a high-boiling, low-toxicity solvent (e.g., a 70% Isopropanol/Water mixture) to immediately suppress aerosolization.

  • Collection: Wipe up the wetted powder using absorbent laboratory pads. Transfer the pads into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill zone with a detergent solution, followed by an ethanol wipe to remove any residual organic residue.

  • Self-Validation Check (UV Illumination): Illuminate the spill zone with a handheld UV lamp (365 nm). Quinoxaline derivatives exhibit strong fluorescence under UV light. The complete absence of fluorescence validates the successful physical removal of the chemical hazard.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste: Halogenated Heterocycle (Contains Chlorine)" and transfer it to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Reaction Mixture Disposal

Even if the primary reaction solvent is non-halogenated (e.g., Ethyl Acetate or DMSO), the presence of the chloroquinoxaline solute mandates that the entire mixture be classified as halogenated waste.

  • Quenching: Ensure the reaction is fully quenched and cooled to ambient temperature (20–25°C) to prevent exothermic reactions inside the waste container.

  • Transfer: Slowly pour the mixture into the designated "Halogenated Organic Liquid Waste" carboy using a dedicated funnel.

  • Self-Validation Check (pH Verification): Before sealing the carboy, dip a universal pH indicator strip into the waste. Validate that the pH is between 4.0 and 9.0. If the waste is highly acidic or basic, it must be neutralized prior to addition to prevent dangerous pressure-generating side reactions in the sealed carboy.

  • Documentation: Record the estimated mass of the compound and the solvent composition on the waste log to comply with EPA mass-balance tracking.

  • Self-Validation Check (Venting): Verify that the carboy cap is equipped with a functional pressure-relief vent. Squeeze the carboy slightly; you should hear air escape but not feel immense resistance. This validates the physical stability of the container against incidental off-gassing.

Waste Segregation Decision Logic

G start Waste Containing (3-Chloroquinoxalin-2-yl)methanol state Physical State? start->state solid Solid Waste state->solid Powder/Crystals liquid Liquid Mixture state->liquid Dissolved solid_bin Hazardous Solid Waste Bin (Incineration) solid->solid_bin solvent Solvent Type? liquid->solvent halo_bin Halogenated Organic Liquid Waste Bin solvent->halo_bin Any Solvent (Due to Cl atom)

Fig 1. Waste segregation workflow for halogenated heterocyclic compounds.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Management (RCRA)." United States Environmental Protection Agency. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor. Available at:[Link]

  • National Research Council (NRC). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]

  • American Chemical Society (ACS). "Chemical Safety Publications and Resources." ACS Committee on Chemical Safety. Available at:[Link]

Sources

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